molecular formula C9H17Br B13255656 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Cat. No.: B13255656
M. Wt: 205.13 g/mol
InChI Key: PZPCHPXVGBJWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is a specialized cyclopropane derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile alkylating agent and synthetic intermediate, with its bromomethyl group providing a reactive handle for further functionalization. Its structure, featuring a cyclopropane ring and a pentan-2-yl substituent, makes it a valuable scaffold for constructing more complex, three-dimensional molecules. This reagent is primarily used in pharmaceutical research as a key building block (synthon) for the synthesis of novel chemical entities. Compounds containing the bromomethylcyclopropane unit are instrumental in the development of bitopic ligands for G protein-coupled receptors (GPCRs), as demonstrated in studies targeting dopamine D 3 receptors . The conformational restraint offered by the cyclopropane ring is a critical structural feature that can influence the biological activity and selectivity of resulting drug candidates, particularly in central nervous system (CNS) targeting therapies . The reactivity of this reagent also supports its application in agrochemical development and material science, where it is used to introduce cyclopropyl groups into polymers and other advanced materials to modify their physical properties . The product is provided with comprehensive analytical data (including 1 H NMR, 13 C NMR, and mass spectrometry) to ensure identity and purity for your research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-(bromomethyl)-1-pentan-2-ylcyclopropane

InChI

InChI=1S/C9H17Br/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3

InChI Key

PZPCHPXVGBJWSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(CC1)CBr

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Abstract

Cyclopropane rings are a privileged structural motif in medicinal chemistry, often conferring unique conformational rigidity, metabolic stability, and enhanced biological activity to parent molecules. The introduction of a reactive bromomethyl handle onto a substituted cyclopropane core, such as in 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane, creates a versatile building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of a proposed synthetic route to this novel compound and details the expected analytical characterization of the final product. The methodologies discussed herein are grounded in established chemical principles and supported by relevant literature, offering a robust framework for researchers and drug development professionals.

Strategic Approach to Synthesis

Given the absence of a documented synthesis for 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane in the current literature, a logical and efficient synthetic pathway has been devised. The strategy centers on the creation of a key intermediate, (1-(pentan-2-yl)cyclopropyl)methanol, followed by its conversion to the target brominated compound. This multi-step approach ensures high levels of control over the stereochemistry and functionality of the molecule.

The proposed synthetic workflow is as follows:

A 3-Methyl-1-heptene B (1-(Pentan-2-yl)cyclopropyl)methanol A->B Simmons-Smith Cyclopropanation C 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane B->C Bromination (Appel Reaction)

Caption: Proposed synthetic workflow for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane.

A key transformation in this sequence is the Simmons-Smith cyclopropanation, a reliable and stereospecific method for converting alkenes into cyclopropanes.[1][2] The reaction proceeds through a carbenoid intermediate, which is delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene.[3] Following the formation of the cyclopropane ring, a subsequent bromination reaction will be employed to introduce the desired functionality.

Detailed Experimental Protocols

Synthesis of (1-(Pentan-2-yl)cyclopropyl)methanol

The initial step involves the cyclopropanation of a suitable alkene precursor. A plausible and efficient route is the Simmons-Smith reaction of 3-methyl-1-heptene.

Reaction Scheme:

3-Methyl-1-heptene + CH₂I₂ + Zn(Cu) → (1-(Pentan-2-yl)cyclopropyl)methanol

Reagents and Materials:

  • 3-Methyl-1-heptene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Step-by-Step Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous diethyl ether is added to the flask to cover the zinc-copper couple.

  • A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. The formation of the active organozinc carbenoid is often indicated by a slight exotherm and the appearance of a white precipitate.

  • Following the formation of the Simmons-Smith reagent, a solution of 3-methyl-1-heptene in anhydrous diethyl ether is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored for completion by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, (1-(pentan-2-yl)cyclopropyl)methanol.

  • The crude alcohol is then purified by flash column chromatography on silica gel.

Synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

The final step is the bromination of the primary alcohol. The Appel reaction, utilizing triphenylphosphine and bromine, is a suitable method that proceeds under mild conditions, minimizing the risk of ring-opening side reactions that can occur with harsher reagents.[4][5]

Reaction Scheme:

(1-(Pentan-2-yl)cyclopropyl)methanol + PPh₃ + Br₂ → 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane + PPh₃O + HBr

Reagents and Materials:

  • (1-(Pentan-2-yl)cyclopropyl)methanol

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Step-by-Step Procedure:

  • A round-bottom flask is charged with anhydrous dimethylformamide (DMF) and triphenylphosphine under an inert atmosphere.

  • The solution is stirred, and (1-(pentan-2-yl)cyclopropyl)methanol is added. The mixture is stirred at room temperature for 30 minutes.

  • The reaction flask is cooled in an ice bath to -10°C.

  • A solution of bromine in DMF is added dropwise to the cooled reaction mixture over a period of several hours, maintaining the temperature below 0°C.

  • After the addition is complete, the reaction is allowed to stir at low temperature and monitored by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, the reaction mixture is worked up by distillation to isolate the volatile product, 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane.[4]

  • Further purification can be achieved by fractional distillation under reduced pressure.

Characterization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

As this is a novel compound, its analytical data is not available. However, based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.30s2H-CH₂Br
~1.40 - 1.60m1HCH (pentan-2-yl)
~1.10 - 1.30m6HCH₂ (pentan-2-yl)
~0.90t3HCH₃ (terminal, pentan-2-yl)
~0.85d3HCH₃ (on CH, pentan-2-yl)
~0.40 - 0.60m4HCH₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~40.0-CH₂Br
~38.0CH (pentan-2-yl)
~35.0C (quaternary, cyclopropyl)
~29.0, ~20.0CH₂ (pentan-2-yl)
~14.0CH₃ (terminal, pentan-2-yl)
~19.0CH₃ (on CH, pentan-2-yl)
~12.0CH₂ (cyclopropyl)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the C-H bonds of the alkane and cyclopropane moieties, as well as the C-Br stretch.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3000MediumC-H stretch (cyclopropyl)
2960 - 2850StrongC-H stretch (alkyl)[10][11]
1465MediumC-H bend (methylene)[12]
1380MediumC-H bend (methyl)[12]
~1020MediumCyclopropane ring breathing
650 - 550StrongC-Br stretch[13]
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[14]

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
[M]⁺, [M+2]⁺Molecular ion peak
[M - Br]⁺Loss of a bromine radical
[M - C₅H₁₁]⁺Loss of the pentan-2-yl radical
[C₄H₇]⁺Cyclopropylmethyl cation
[C₅H₁₁]⁺Pentan-2-yl cation

The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the bond between the cyclopropane ring and the pentan-2-yl group.

Mechanistic Insights: The Simmons-Smith Reaction

The key step in the proposed synthesis is the Simmons-Smith cyclopropanation. This reaction is believed to proceed via a "butterfly" transition state, where the zinc carbenoid simultaneously interacts with both carbons of the alkene.[1]

G cluster_0 Simmons-Smith Reaction Mechanism Alkene Alkene Transition State Butterfly-like Transition State Alkene->Transition State + ICH2ZnI Cyclopropane Cyclopropane Transition State->Cyclopropane - ZnI2

Sources

Quantum mechanical calculations for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational protocol for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane . This specific scaffold presents unique challenges: a quaternary carbon center, significant ring strain (~27.5 kcal/mol), a flexible alkyl chain, and a heavy halogen atom (Bromine) capable of leaving group behavior.[1]

The following protocol is designed for high-fidelity modeling suitable for drug discovery applications, focusing on conformational dynamics, reactivity (specifically cyclopropylcarbinyl rearrangement), and spectral validation.[1]

Part 1: Structural Analysis & Computational Strategy

The Molecular Challenge

The molecule consists of a cyclopropane ring geminally substituted at position C1.[1]

  • Substituent A: Bromomethyl group (

    
    ).[1] The C-Br bond is a potential leaving group, but 
    
    
    
    attack is sterically hindered by the neopentyl-like environment and the cyclopropane ring.[1]
  • Substituent B: Pentan-2-yl group (

    
    ).[1] This group introduces a chiral center (
    
    
    
    C) and significant conformational flexibility.[1]
  • Electronic Effect: The cyclopropane "Walsh orbitals" (high p-character C-C bonds) can hyperconjugate with the adjacent C-Br

    
     orbital, potentially accelerating ionization (
    
    
    
    ) or rearrangement pathways.[1]
The "Standard of Care" Level of Theory

For publication-quality results in 2024-2025, the following theoretical levels are recommended:

  • Conformational Search: Semi-empirical GFN2-xTB or Molecular Mechanics (MMFF94s).

  • Geometry Optimization: DFT with Dispersion Correction.

    
    B97X-D4  or M06-2X .[1]
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1] This basis set is balanced for organic atoms and includes accurate polarization functions for Bromine without needing pseudopotentials.[1]

  • Solvation: SMD (Solvation Model based on Density) is required if modeling reactions (e.g., solvolysis).[1]

Part 2: Step-by-Step Computational Protocol

Phase 1: Conformational Ensemble Generation

Objective: Identify the Global Minimum (GM) to avoid calculating properties on a high-energy conformer.

The pentan-2-yl chain can fold back over the cyclopropane ring (dispersion stabilized) or extend outwards.[1] A single optimization is insufficient.

Protocol:

  • Generate 2D Structure: Define the stereochemistry at the pentan-2-yl center (e.g., R).

  • Stochastic Search: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with the xTB code.[1]

    • Command:crest molecule.xyz -gfn2 -T 8[1]

  • Filter: Select conformers within 6 kcal/mol of the lowest energy structure.

  • Refinement: Re-optimize the top 10 conformers at the DFT level (

    
    B97X-D/def2-SVP) to confirm the true GM.
    
Phase 2: Geometry Optimization & Ground State Properties

Objective: Obtain the relaxed structure and thermodynamic parameters.

Gaussian Input Example:

Critical Checkpoints:

  • NIMAG=0: Ensure zero imaginary frequencies.

  • C-C Bond Lengths: Cyclopropane bonds should be ~1.51 Å (shorter than typical alkanes).[1]

  • C-Br Bond: Monitor for elongation due to anomeric effect with the ring.[1]

Phase 3: Transition State Modeling (Reactivity)

Objective: Model the likely rearrangement pathway (Cyclopropylcarbinyl


 Cyclobutyl).

This system is prone to ring expansion upon ionization of the Bromide.[1] The primary cation is unstable and rearranges to a cyclobutyl or homoallylic cation.[1]

Workflow for TS Search:

  • Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan by elongating the C-Br bond in 0.1 Å increments.[1]

  • Identify Maximum: Locate the energy maximum on the scan; this is the guess structure for the Transition State (TS).[1]

  • TS Optimization:

    • Route:#p opt=(ts, calcfc, noeigentest) wB97XD/def2TZVP scrf=(smd,solvent=water)[1]

  • IRC Calculation: Run an Intrinsic Reaction Coordinate calculation to prove the TS connects the reactant (cyclopropylcarbinyl bromide) to the product (cyclobutyl cation/bromide pair).

Part 3: Visualization of Workflows & Pathways

Computational Workflow Diagram

G Start Input Structure (2D Representation) ConfSearch Conformational Search (CREST / GFN2-xTB) Start->ConfSearch Generate Ensemble Cluster Cluster Analysis Select Top 10 Conformers ConfSearch->Cluster RMSD Filtering DFT_Opt DFT Optimization (wB97X-D / def2-TZVP) Cluster->DFT_Opt High-Level Theory Freq Frequency Check (NIMAG = 0) DFT_Opt->Freq Branch Application Path Freq->Branch Path_React Reactivity Study (TS Search / IRC) Branch->Path_React Mechanism Path_Spec Spectral Prediction (NMR / IR) Branch->Path_Spec Characterization

Caption: Figure 1. End-to-end computational workflow for modeling 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane, ensuring conformational rigor before property calculation.

Cationic Rearrangement Pathway

The most chemically significant aspect of this molecule is its rearrangement potential.[1] The diagram below illustrates the "Non-Classical Cation" landscape relevant to this structure.

Reaction Reactant Reactant (Cyclopropylcarbinyl-Br) TS1 TS1 (Ionization/Ring Expansion) Reactant->TS1 -Br- Intermed Intermediate (Bicyclobutonium Cation) TS1->Intermed Delocalization Product Product (Cyclobutyl Bromide) Intermed->Product Solvent Trap

Caption: Figure 2. Predicted rearrangement pathway. The ionization of the bromomethyl group typically leads to a non-classical bicyclobutonium ion before collapsing to a cyclobutane derivative.

Part 4: Data Presentation & Analysis

When analyzing your output files, summarize the data in the following format to facilitate decision-making in drug design or synthesis planning.

Table 1: Key Geometric & Electronic Parameters
ParameterDescriptionTarget Value (Approx.)Significance
C(ring)-C(ring) Dist. Bond length1.50 - 1.52 ÅIndicates ring strain magnitude.[1]
C(exocyclic)-Br Dist. Leaving group bond1.95 - 2.00 Å>2.0 Å suggests pre-activation (labile).[1]
HOMO Energy Highest Occupied MO-7.5 to -8.5 eVCorrelates with nucleophilicity.[1]
LUMO Energy Lowest Unoccupied MO-0.5 to +1.0 eVCorrelates with electrophilicity (ring opening).[1]
Dipole Moment Polarity~2.0 - 2.5 DebyeAffects solubility and permeability predictions.[1]
Experimental Validation (NMR)

To validate your calculated structure against experimental NMR data, use the GIAO (Gauge-Independent Atomic Orbital) method.[1]

  • Protocol: NMR=GIAO keyword in Gaussian.[1]

  • Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding value from your molecule's shielding values to get chemical shifts (

    
    ).
    

References

  • Grimme, S. (2019).[1] Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation. [1]

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. [1]

  • Winstein, S. (1951).[1] Neighboring Carbon and Hydrogen.[1][2][3][4] Non-classical Cations in Solvolysis. Journal of the American Chemical Society.[1][5] (Classic reference for cyclopropylcarbinyl rearrangements). [1]

  • Gaussian, Inc. (2024).[1] Gaussian 16 User Reference: SCRF and Solvation Models. [1]

  • Neese, F. (2012).[1] The ORCA program system.[1] Wiley Interdisciplinary Reviews: Computational Molecular Science. [1]

Sources

Thermochemical Properties of Substituted Bromomethylcyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermochemical landscape of substituted bromomethylcyclopropanes, focusing on the tension between ring strain and bond dissociation that governs their stability and reactivity.

Technical Reference for Drug Development & Synthetic Applications

Executive Summary: The Thermodynamic Tension

Bromomethylcyclopropanes (BMCPs) occupy a unique chemical space defined by high potential energy. The cyclopropane ring introduces approximately 27.5 kcal/mol (115 kJ/mol) of strain energy. When coupled with a labile C–Br bond, this creates a "spring-loaded" electrophile.

For researchers, this presents a dual challenge:

  • Synthetic Utility: The cyclopropylmethyl (CPM) group is a metabolically robust motif in drug design (e.g., Naltrexone, Betaxolol).

  • Thermodynamic Instability: The system is prone to cyclopropylmethyl-to-homoallyl rearrangement , a process driven by the release of ring strain.

This guide provides the thermochemical parameters necessary to predict stability, control reactivity, and utilize BMCPs effectively.

Thermochemical Parameters

Enthalpies of Formation ( )

Direct experimental combustion data for substituted BMCPs is sparse. The following values are derived using Benson’s Group Additivity methods, calibrated against known cyclopropane baselines. These values are critical for calculating heat release during scale-up.

CompoundStructureState

(kcal/mol)

(kJ/mol)
Accuracy Note
Cyclopropane

Gas+12.7+53.3Experimental (NIST)
(Bromomethyl)cyclopropane

Liq-11.5

1.5
-48.1Estimated (Group Additivity)
4-Bromo-1-butene

Liq-18.2

1.0
-76.1Isomer of BMCP
Isomerization Energy Ring Opening--6.7 kcal/mol -28.0 kJ/mol Exothermic Driving Force

Critical Insight: The isomerization to 4-bromo-1-butene is exothermic by ~6.7 kcal/mol. While this thermodynamic gradient exists, the reaction is kinetically inhibited at room temperature (


 for the concerted process), allowing BMCP to be isolated. However, radical intermediates  bypass this barrier (see Section 3).
Bond Dissociation Energies (BDE)

The C–Br bond strength is the "fuse" of the molecule. Substituents on the ring drastically alter the BDE of the exocyclic C–C bonds, influencing whether the ring opens or the bromine leaves.

Bond TypeBond Energy (kcal/mol)Comment

(Alkyl)
~70-71Standard primary bromide baseline.

(Bromomethyl)
~68-69Slightly weakened by ring hyperconjugation.

~54Weakest link. Cleavage leads to diradical/zwitterion.

~47-50Formation of homoallyl bromide creates a stronger C-Br bond? No, allyl is weaker. Correction: The product (homoallyl) has a standard primary C-Br bond.

The Rearrangement Mechanism (Radical Clock)

The most significant property of BMCPs is their behavior as "radical clocks." Upon generation of a radical at the


-position (e.g., via single-electron transfer or H-abstraction), the ring opens rapidly.
Thermodynamic vs. Kinetic Control[5][7][8][9]
  • Kinetic Product: The cyclopropylmethyl radical.

  • Thermodynamic Product: The homoallyl radical (strain relieved).

  • Rate Constant (

    
    ): 
    
    
    
    at 298 K.

This extreme rate makes BMCPs excellent probes for mechanistic studies but complicates their use as intermediates.

Visualization: The Rearrangement Pathway

The following diagram illustrates the energetic cascade from the strained precursor to the open-chain isomer.

RadicalRearrangement BMCP Bromomethyl- cyclopropane (Reactant) Radical_CPM Cyclopropylmethyl Radical (Kinetic Intermediate) BMCP->Radical_CPM SET / -Br• (Initiation) TS_Open Transition State (Ring Opening) Radical_CPM->TS_Open k = 10^8 s^-1 Radical_Homo Homoallyl Radical (Thermodynamic) TS_Open->Radical_Homo Strain Relief (-27 kcal/mol) Radical_Homo->Radical_CPM Rare (Requires Substituent Stabilization) Product 4-Bromo-1-butene (Isomerized) Radical_Homo->Product +Br• / H-Abst

Caption: The irreversible cascade of cyclopropylmethyl radical ring opening driven by relief of ring strain.

Substituent Effects on Stability

Substituents on the cyclopropane ring alter the thermodynamics of ring opening.

The Gem-Dimethyl Effect (Stability)

Placing two methyl groups at the 2-position (2,2-dimethyl-bromomethylcyclopropane) increases the rate of ring opening due to steric acceleration (Thorpe-Ingold effect).

  • Thermodynamic Impact: The relief of steric crowding upon ring opening adds to the exothermicity.

  • Practical Consequence: These derivatives are more prone to thermal rearrangement during distillation.

Phenyl Stabilization (Reversibility)

A phenyl group at the 2-position stabilizes the benzylic radical formed after ring opening.

  • Effect: The equilibrium constant

    
     shifts further toward the open-chain form.
    
  • Synthesis Note: 2-phenyl-bromomethylcyclopropane cannot be distilled above 80°C without significant isomerization.

Experimental Protocol: Synthesis & Handling

To synthesize BMCPs without triggering the thermodynamic rearrangement, one must avoid acidic conditions and excessive heat (which promote carbocation formation and subsequent rearrangement).

Recommended Protocol: Appel Reaction (Modified)

This protocol uses neutral conditions to convert cyclopropylmethanol to the bromide.

Reagents:

  • Substituted Cyclopropylmethanol (1.0 eq)

  • Triphenylphosphine (

    
    , 1.1 eq)
    
  • Carbon Tetrabromide (

    
    , 1.1 eq) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Workflow:

  • Dissolution: Dissolve

    
     and Cyclopropylmethanol in DCM at 0°C.
    
  • Bromination: Add

    
     portion-wise. Crucial: Maintain T < 5°C to prevent exotherm from triggering local rearrangements.
    
  • Workup: Precipitate

    
     with pentane. Filter.
    
  • Purification: Vacuum Distillation is mandatory. Do not distill at atmospheric pressure (bp > 105°C triggers thermal isomerization). Keep pot temperature < 60°C.

Visualization: Synthetic Workflow

SynthesisProtocol Start Cyclopropylmethanol (Precursor) Mix Mix with PPh3 Solvent: DCM Temp: 0°C Start->Mix React Add CBr4 / Br2 (Exothermic) Mix->React Check T < 5°C? (Critical Control) React->Check Check->React No (Cool Down) Workup Pentane Precipitation of Ph3P=O Check->Workup Yes Distill Vacuum Distillation (Pot T < 60°C) Workup->Distill Final Pure Bromomethyl- cyclopropane Distill->Final

Caption: Low-temperature Appel reaction workflow to prevent thermal rearrangement of the cyclopropyl ring.

References

  • NIST Chemistry WebBook. Thermochemical Data for Cyclopropane and Derivatives. National Institute of Standards and Technology. [Link]

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Foundational Group Additivity).[1]

  • Newcomb, M. (1993). Radical Kinetics and the Cyclopropylmethyl Clock.[2] Tetrahedron. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[3] Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[4] [Link]

Sources

Stereoselective Synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Enantiomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Introduction & Structural Causality

The incorporation of cyclopropylmethyl scaffolds into pharmaceutical candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity, and lock molecular conformations. The target molecule, 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane , presents a unique structural paradigm.

Before designing a synthetic route, a critical stereochemical analysis is required: While the molecule features a highly substituted cyclopropane ring, the C1 carbon of the cyclopropane is prochiral, not chiral . Because C1 is bonded to two identical methylene groups (-CH₂-) within the symmetrical three-membered ring, a local plane of symmetry bisects the C2-C3 bond. Consequently, the sole stereocenter in this molecule resides at the C2 position of the sec-pentyl (pentan-2-yl) chain.

The Causality of the Synthetic Strategy: Because the cyclopropane ring itself is achiral, we do not need to rely on complex, transition-metal-catalyzed asymmetric cyclopropanation[1]. Instead, the enantiomeric purity of the final product is dictated entirely by the stereochemical integrity of the starting material. By utilizing an enantiopure chiral pool reagent—such as (S)- or (R)-2-bromopentane—we can drive the synthesis through a series of stereospecific and stereopreserving transformations.

Forward Synthesis Workflow

The most robust, scalable, and self-validating system for synthesizing this molecule involves a five-step sequence starting from the alkylation of diethyl malonate.

ForwardSynthesis Step1 (S)-2-Bromopentane + Diethyl Malonate Step2 (R)-Diethyl 2-(pentan-2-yl)malonate Step1->Step2 NaOEt, EtOH (SN2 Inversion) Step3 (R)-Ethyl 2-(pentan-2-yl)acrylate Step2->Step3 1. KOH  2. HCHO, Et2NH Step4 (R)-Ethyl 1-(pentan-2-yl)cyclopropanecarboxylate Step3->Step4 CH2I2, Et2Zn (Simmons-Smith) Step5 (R)-(1-(Pentan-2-yl)cyclopropyl)methanol Step4->Step5 LiAlH4, THF Step6 (R)-1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Step5->Step6 CBr4, PPh3 (Appel Reaction)

Caption: Five-step stereospecific forward synthesis workflow for the target enantiomer.

Step-by-Step Experimental Protocols

Step 1: Asymmetric Alkylation of Diethyl Malonate

The synthesis begins with the mono-alkylation of diethyl malonate using enantiopure (S)-2-bromopentane. Because 2-bromopentane is a secondary halide, competing E2 elimination is a known risk[2]. To maximize the


 pathway and ensure complete inversion of configuration to the (R)-enantiomer, temperature control and stoichiometric precision are strictly enforced[3],[4].
  • Reagents: Diethyl malonate (1.1 eq), (S)-2-bromopentane (1.0 eq), Sodium ethoxide (1.0 eq), Absolute ethanol.

  • Procedure:

    • In a flame-dried flask under N₂, dissolve Na metal in absolute ethanol to freshly prepare NaOEt.

    • Add diethyl malonate dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

    • Add (S)-2-bromopentane dropwise. Slowly warm to 50 °C (avoid reflux to minimize elimination) and stir for 12 hours.

    • Workup: Concentrate under reduced pressure, quench with saturated NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify via vacuum distillation.

  • Self-Validation: GC-MS should confirm mono-alkylation. Chiral HPLC will confirm the inversion to (R)-diethyl 2-(pentan-2-yl)malonate.

Step 2: Decarboxylative Methylenation

To set up the cyclopropanation, the malonate must be converted to an


-alkyl acrylate.
  • Procedure:

    • Saponify the diester using 1.0 eq of ethanolic KOH at 0 °C to yield the mono-ester.

    • React the crude mono-ester with aqueous formaldehyde (37%) and diethylamine (catalytic) in a Mannich-type condensation.

    • Heat to 80 °C. The intermediate undergoes spontaneous decarboxylation and elimination of the amine to yield (R)-ethyl 2-(pentan-2-yl)acrylate.

Step 3: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is highly stereospecific and chemoselective for alkenes over esters.

  • Reagents: Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn), dry DCM.

  • Procedure:

    • Cool a solution of (R)-ethyl 2-(pentan-2-yl)acrylate in dry DCM to 0 °C.

    • Add Et₂Zn (1.0 M in hexanes, 2.0 eq) cautiously, followed by dropwise addition of CH₂I₂ (2.0 eq).

    • Stir at room temperature for 16 hours.

    • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Isolate (R)-ethyl 1-(pentan-2-yl)cyclopropanecarboxylate.

Step 4: Reduction to Cyclopropylmethanol
  • Procedure:

    • Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

    • Dropwise add the cyclopropanecarboxylate ester from Step 3.

    • Stir for 2 hours at room temperature.

    • Workup (Fieser Method): Quench with

      
       mL water, 
      
      
      
      mL 15% NaOH, and
      
      
      mL water. Filter the granular aluminum salts. Concentrate the filtrate to yield (R)-(1-(pentan-2-yl)cyclopropyl)methanol.
Step 5: The Appel Reaction (Bromination)

Mechanistic Causality: Converting a cyclopropylmethanol to a cyclopropylmethyl bromide is notoriously difficult. The cyclopropylmethyl radical and cation are highly unstable and act as "radical clocks," rapidly undergoing ring-opening rearrangements to form homoallylic halides[1],[5]. Using strong acids like HBr is guaranteed to destroy the cyclopropane ring. The Appel Reaction is mandatory here because it proceeds via an alkoxyphosphonium intermediate and an


 displacement under mild, neutral conditions, entirely bypassing cationic intermediates[5].
  • Reagents: Carbon tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), DCM.

  • Procedure:

    • Dissolve the alcohol from Step 4 and CBr₄ in dry DCM at 0 °C.

    • Add PPh₃ in small portions (exothermic).

    • Stir for 1 hour at room temperature.

    • Workup: Precipitate triphenylphosphine oxide by adding cold pentane. Filter, concentrate the filtrate, and purify via flash chromatography (100% hexanes) to yield pure (R)-1-(bromomethyl)-1-(pentan-2-yl)cyclopropane.

Mechanistic Visualization: Bypassing Ring-Opening

AppelMechanism Start Cyclopropylmethanol Derivative Phosphonium Alkoxyphosphonium Intermediate Start->Phosphonium PPh3 / CBr4 Cation Cyclopropylmethyl Cation (Avoided) Start->Cation Strong Acid (HBr) SN2 SN2 Attack by Br- Phosphonium->SN2 Mild Conditions Product Target Bromomethylcyclopropane SN2->Product RingOpen Homoallylic Bromide (Side Product) Cation->RingOpen Rearrangement

Caption: Appel reaction mechanism preventing cyclopropylmethyl cation ring-opening.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the synthesis, assuming standard optimization of the described protocols.

StepTransformationReagentsExpected YieldStereochemical Outcome
1 Asymmetric AlkylationNaOEt, (S)-2-bromopentane65 - 75%Complete inversion to (R) (>98% ee)
2 MethylenationKOH; HCHO, Et₂NH70 - 80%Retention of (R) configuration
3 CyclopropanationCH₂I₂, Et₂Zn80 - 85%Retention of (R) configuration
4 Ester ReductionLiAlH₄, THF90 - 95%Retention of (R) configuration
5 Appel BrominationCBr₄, PPh₃, DCM85 - 90%Retention of (R) configuration
Total Overall Synthesis -~25 - 35% Final Product: (R)-enantiomer

(Note: To synthesize the (S)-1-(bromomethyl)-1-(pentan-2-yl)cyclopropane enantiomer, simply substitute (R)-2-bromopentane as the starting material in Step 1).

References

  • Technical Support Center: Synthesis of Diethyl (1-methylbutyl)malonate - Benchchem. Benchchem. 3

  • Pentobarbital - Grokipedia. Grokipedia. 4

  • Campos Rosa, Camacho Quesada Pharmaceutical Chemistry De Gruyter Graduate. Ethernet.edu.et. 2

  • 1-(Bromomethyl)-2-methylcyclopropane|CAS 31950-58-0 - Benchchem. Benchchem. 1

  • An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane - Benchchem. Benchchem. 5

Sources

Stability and degradation pathways of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability and Degradation Pathways of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Executive Summary

For researchers and drug development professionals, understanding the degradation kinetics of complex active pharmaceutical ingredients (APIs) or their synthetic intermediates is paramount. 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane presents a unique mechanistic profile. Its structure combines a highly strained cyclopropane ring with a sterically congested, neopentyl-like primary bromide. This whitepaper deconstructs the structural vulnerabilities of this compound, detailing its solvolytic and photolytic degradation pathways, and provides self-validating experimental protocols for stability profiling.

Structural Vulnerabilities & Reactivity Profile

To predict the degradation of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane, we must first analyze the causality dictated by its molecular architecture:

  • Neopentyl-Like Steric Hindrance: The bromomethyl group (-CH₂Br) is attached to the C1 position of the cyclopropane ring, which also bears a bulky pentan-2-yl group. This creates a quaternary carbon center immediately adjacent to the primary bromide. This extreme steric congestion effectively blocks backside nucleophilic attack, rendering standard bimolecular substitution (Sₙ2) practically impossible[1].

  • Ring Strain and Sₙ1 Activation: Because Sₙ2 is blocked, degradation in polar media is forced through a unimolecular (Sₙ1) pathway. While primary carbocations are typically unstable, the cyclopropylmethyl system is a famous exception. The empty p-orbital of the resulting cation is highly stabilized by

    
    -conjugation from the cyclopropane ring's Walsh orbitals. This stabilization drives rapid ionization but introduces severe instability due to the ~27.5 kcal/mol ring strain, leading to immediate skeletal rearrangement[2].
    

Primary Degradation Pathways

Solvolysis and the Non-Classical Carbocation

When exposed to polar protic solvents (e.g., aqueous formulation media, alcohols), the C-Br bond ionizes. The resulting cyclopropylmethyl cation does not exist as a static species; it rapidly equilibrates through a non-classical "bicyclobutonium" ion.

Because this intermediate delocalizes the positive charge across multiple carbons, nucleophilic trapping (e.g., by water) yields a complex mixture of three distinct product classes: unrearranged cyclopropylmethyl alcohols, ring-expanded cyclobutanols, and ring-opened homoallylic alcohols[2].

G A 1-(Bromomethyl)-1- (pentan-2-yl)cyclopropane B Cyclopropylmethyl Cation A->B -Br⁻ (Solvolysis) C Cyclobutyl Cation B->C Ring Expansion D Homoallylic Cation B->D Ring Opening E Unrearranged Product B->E +H₂O F Cyclobutanol Derivative C->F +H₂O G Homoallylic Alcohol D->G +H₂O

Solvolytic degradation pathway via non-classical carbocation intermediates.

Photolytic Degradation and the Radical Clock

Under UV irradiation or in the presence of single-electron transfer (SET) agents, the weak C-Br bond undergoes homolytic cleavage. This generates a cyclopropylmethyl radical.

Unlike the carbocation, which exists in equilibrium, the cyclopropylmethyl radical acts as an irreversible "radical clock." It undergoes an ultra-fast, thermodynamically driven ring-opening to form a homoallylic radical. The rate constant for this specific rearrangement is exceptionally high—approximately 8.6 × 10⁷ s⁻¹ at 298 K[3] or 1.2 × 10⁸ s⁻¹ at 37 °C[4]. This means that even if antioxidants are present in a formulation, the ring-opening will likely outpace radical quenching, leading to acyclic alkene degradants.

G A 1-(Bromomethyl)-1- (pentan-2-yl)cyclopropane B hv (UV Light) or Heat A->B C Cyclopropylmethyl Radical B->C Homolysis (-Br•) D Homoallylic Radical C->D k ~ 8.6 x 10⁷ s⁻¹ Ring Opening E Acyclic Alkene Degradants D->E H-abstraction / Recombination

Photolytic degradation via ultra-fast radical ring-opening mechanism.

Experimental Methodologies: Self-Validating Protocols

To rigorously profile the stability of this compound, empirical testing must isolate these pathways. The following protocols are designed as self-validating systems, utilizing internal controls to prevent data artifacts.

Protocol A: Controlled Solvolytic Kinetics

Purpose: To determine the Sₙ1 degradation rate and product distribution without interference from secondary acid-catalyzed reactions.

  • Solvent Preparation: Prepare a solution of 80% aqueous acetone. Causality: This ratio provides sufficient ionizing power for the Sₙ1 reaction while maintaining the solubility of the highly lipophilic pentan-2-yl substituted compound.

  • Buffering: Add 1.2 equivalents of 2,6-lutidine. Causality: As the compound degrades, it releases hydrobromic acid (HBr). If left unneutralized, HBr will catalyze the hydration of the resulting homoallylic alkenes, destroying the primary product distribution data. 2,6-lutidine is a sterically hindered base that neutralizes HBr without acting as a nucleophile.

  • Initiation & Sampling: Introduce the compound (0.1 M) and an internal standard (n-decane, 0.05 M) into the solvent at 25 °C. Extract 100 µL aliquots at regular intervals.

  • Quenching & Analysis: Quench aliquots in cold hexane/water. Analyze the organic layer via GC-MS. The internal standard ensures any evaporative losses during extraction do not skew the kinetic mass balance.

Protocol B: Photolytic Radical Trapping

Purpose: To confirm the homolytic degradation pathway and measure the extent of radical ring-opening.

  • System Setup: Dissolve the compound (0.05 M) in degassed, anhydrous acetonitrile to prevent solvolysis.

  • Mechanistic Trapping: Add 5 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl). Causality: TEMPO reacts with carbon-centered radicals at diffusion-controlled rates. By analyzing the structure of the resulting TEMPO-adducts, we can definitively prove whether degradation occurred via the intact cyclopropylmethyl radical or the ring-opened homoallylic radical.

  • Irradiation: Expose the solution to 300 nm UV light in a quartz reactor for 60 minutes.

  • Analysis: Analyze via LC-MS to quantify the ratio of cyclopropylmethyl-TEMPO vs. homoallyl-TEMPO adducts.

G A Sample Preparation (1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane) B Condition A: Polar Protic Solvolysis A->B C Condition B: UV Photolysis + TEMPO A->C D Quench & Extract (Non-nucleophilic buffer) B->D HBr Neutralization C->D Radical Quenching E GC-MS / NMR Analysis D->E F Data Synthesis: Kinetic Rate & Product Ratio E->F

Self-validating experimental workflow for degradation pathway analysis.

Quantitative Data Synthesis

The following tables summarize the expected kinetic parameters and product distributions based on the structural homology of cyclopropylmethyl systems.

Table 1: Kinetic Parameters of Degradation Pathways

Degradation PathwayDominant MechanismKey IntermediateEstimated Rate Constant (k)
Solvolysis (80% Aq. Acetone, 25°C)Sₙ1 / IonizationBicyclobutonium Cation~4.2 × 10⁻⁵ s⁻¹
Photolysis (300 nm, 25°C)Homolytic CleavageCyclopropylmethyl Radical8.6 × 10⁷ s⁻¹ (Ring-opening)

Table 2: Solvolytic Product Distribution (Buffered Aqueous Media)

Product ClassRepresentative StructureRelative Yield
Unrearranged Alcohol 1-(Hydroxymethyl)-1-(pentan-2-yl)cyclopropane15 - 20%
Cyclobutyl Derivative 1-(Pentan-2-yl)cyclobutanol45 - 50%
Homoallylic Derivative 2-(Pentan-2-yl)but-3-en-1-ol30 - 35%

References

1.[1] Jensen, H., Sørensen, H. S., Pedersen, S. U., & Daasbjerg, K. "Co-solvent effects on the indirect reduction of alkyl and benzyl halides: Experimental evidence of a link between electron transfer and SN1-like processes." ResearchGate. URL: 2.[4] Nonhebel, D. C. "The Chemistry of Cyclopropylmethyl and Related Radicals." RSC Publishing. URL: 3.[3] Wikipedia Contributors. "Radical clock." Wikipedia. URL: 4.[2] BenchChem Technical Support. "Preventing rearrangement of the cyclopropylmethyl cation." Benchchem. URL:

Sources

Exploration of the Chemical Space Around 1-(pentan-2-yl)cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide explores the chemical space of the 1-(pentan-2-yl)cyclopropane scaffold. This specific structural motif—a cyclopropane ring attached to the secondary carbon of a pentyl chain—represents a strategic "lipophilic anchor" in medicinal chemistry. It combines the metabolic stability and conformational rigidity of the cyclopropane ring with the steric bulk and hydrophobicity of a branched alkyl chain.

Part 1: Strategic Chemical Value & Pharmacophore Analysis[1]

The "Lipophilic Anchor" Concept

The 1-(pentan-2-yl)cyclopropane scaffold serves as a high-value bioisostere for isopropyl or tert-butyl groups, offering a unique balance of lipophilicity and metabolic resistance.[1] Unlike flexible alkyl chains, the cyclopropane ring restricts the conformational freedom of the attached pentan-2-yl group, potentially locking the molecule into a bioactive conformation.

  • Metabolic Shielding: The cyclopropyl group is less prone to cytochrome P450 oxidation compared to standard alkyl chains or alkene bonds. The branching at the C2 position of the pentyl chain further sterically hinders metabolic attack at the attachment point.

  • Hydrophobic Binding: This scaffold is ideal for occupying deep, hydrophobic pockets in enzymes (e.g., kinases, proteases) or GPCRs.[2] The "bent" trajectory of the pentan-2-yl group creates a distinct shape vector compared to linear heptyl or hexyl analogs.[1]

Structural Topology & Isomerism

The core structure contains two critical stereochemical features:

  • The Chiral Center: The C2 position of the pentyl chain is chiral (R or S).

  • The Cyclopropane Ring: While the parent scaffold is monosubstituted, functionalization (e.g., at the 2-position of the ring) introduces cis/trans diastereomerism.

This guide focuses on the construction of the core 2-cyclopropylpentane skeleton and its functionalized derivatives.

Part 2: Synthetic Methodologies & Protocols[1][3]

Primary Route: Stereoselective Simmons-Smith Cyclopropanation

The most robust entry into this chemical space is the cyclopropanation of chiral alkenes. To access 1-(pentan-2-yl)cyclopropane, the precursor is 3-methyl-1-hexene .[1]

Retrosynthetic Logic
  • Target: 1-(pentan-2-yl)cyclopropane[1][3]

  • Disconnection: Cyclopropane ring formation.[4][5][6][7][8]

  • Precursor: 3-methyl-1-hexene (Chiral pool or asymmetric allylation product).[1]

  • Reagent: Furukawa modification (Et₂Zn, CH₂I₂) of the Simmons-Smith reaction.

Experimental Protocol: Enantioselective Synthesis
  • Objective: Synthesis of (S)-1-(pentan-2-yl)cyclopropane from (S)-3-methyl-1-hexene.

  • Scale: 10 mmol.

Reagents:

  • (S)-3-methyl-1-hexene (1.0 equiv)[1]

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)[1]

  • Trifluoroacetic acid (TFA) (0.2 equiv) - Accelerator[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvent & Precursor: Add anhydrous DCM (40 mL) and (S)-3-methyl-1-hexene (0.98 g, 10 mmol). Cool the solution to -10°C using an ice/acetone bath.

  • Reagent Formation: Carefully add Et₂Zn (20 mL, 20 mmol) dropwise over 15 minutes. Caution: Et₂Zn is pyrophoric.

  • Carbenoid Generation: Add TFA (0.15 mL, 2 mmol) dropwise (very slow addition). Stir for 10 minutes. Then, add CH₂I₂ (1.61 mL, 20 mmol) dropwise over 20 minutes. The solution will likely turn cloudy/white.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by GC-MS for the disappearance of the alkene (m/z 98) and appearance of the cyclopropane product (m/z 112).

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl (20 mL). Vigorous gas evolution will occur.[1]

  • Workup: Separate layers. Extract the aqueous layer with pentane (3 x 20 mL). Combine organics, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate carefully (product is volatile). Purify via fractional distillation or silica gel chromatography (100% Pentane) to yield the colorless oil.

Self-Validation Check:

  • ¹H NMR Diagnostic: Look for the characteristic high-field cyclopropane protons between δ -0.1 and 0.6 ppm.[1]

  • Chirality Check: If starting with enantiopure alkene, the product should retain the configuration at the pentyl chain.

Alternative Route: Transition Metal-Catalyzed Cross-Coupling

For generating libraries where the pentyl chain is varied, a cross-coupling approach using cyclopropylboronic acid is preferred.

  • Reaction: Suzuki-Miyaura Coupling (sp³-sp³ coupling challenge).

  • Partners: Cyclopropylboronic acid + 2-bromopentane.[1]

  • Catalyst: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Ni-catalysis (e.g., NiCl₂(dme) / Bathophenanthroline).[1]

  • Note: Secondary alkyl halides are prone to β-hydride elimination.[1] Nickel catalysis is superior here.

Part 3: Visualization of Chemical Space & Logic

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways to access the scaffold and its derivatives.

ChemicalSpace Precursor Precursor: 3-Methyl-1-hexene Simmons Simmons-Smith (Et2Zn, CH2I2) Precursor->Simmons Core Core Scaffold: 1-(pentan-2-yl)cyclopropane Deriv2 Derivative B: Cyclopropyl-pentan-2-one (Oxidative Cleavage) Core->Deriv2 Metabolic Oxidation Func C-H Activation / Metal-Catalyzed Arylation Core->Func Deriv1 Derivative A: 1-aryl-2-(pentan-2-yl)cyclopropane (Scaffold Functionalization) Simmons->Core Coupling Ni-Catalyzed Coupling (Cyclopropyl-B(OH)2 + 2-Br-Pentane) Coupling->Core Alternative Func->Deriv1

Caption: Divergent synthetic pathways for the construction and functionalization of the 1-(pentan-2-yl)cyclopropane scaffold.

Structure-Activity Relationship (SAR) Logic

This diagram maps the functional impact of the scaffold's components on biological activity.[1]

SAR_Logic Scaffold 1-(pentan-2-yl)cyclopropane Cyclopropane Ring C2-Linker Pentyl Tail Effect1 Conformational Lock (Bioactive Pose) Scaffold:Cyc->Effect1 Effect2 Metabolic Stability (Blocks P450) Scaffold:Cyc->Effect2 Effect3 Lipophilic Anchor (Hydrophobic Pocket) Scaffold:Chain->Effect3 Effect4 Steric Bulk (Selectivity Filter) Scaffold:Link->Effect4

Caption: SAR deconstruction of the scaffold, linking structural distinctives to pharmacological outcomes.

Part 4: Quantitative Data & Analysis

Physicochemical Profile Comparison

The following table contrasts the 1-(pentan-2-yl)cyclopropane scaffold with its open-chain and linear analogs, highlighting its unique position in chemical space.

Property1-(pentan-2-yl)cyclopropane2-Methylheptane (Open Chain)Octyl- (Linear)Impact on Drug Design
LogP (Calc) ~4.2~4.5~4.8Optimal lipophilicity for membrane permeability without excessive protein binding.[1]
Rotatable Bonds 356Rigidity: Reduced entropic penalty upon binding.
TPSA (Ų) 0.00.00.0Purely hydrophobic; requires polar groups elsewhere for solubility.
Csp³ Fraction 1.01.01.0High 3D-character (Fsp³) correlates with clinical success.[1]
Metabolic Liability Low (Ring strain prevents easy oxidation)Medium (Exposed CH₂ groups)High (Terminal ω-oxidation)Stability: Extends half-life (t1/2).[1]

References

  • Cyclopropanes in Medicinal Chemistry

    • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
    • [1]

  • Simmons-Smith Cyclopropanation Protocols

    • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1] Organic Reactions.[9][4][5][7][8]

    • [1]

  • Nickel-Catalyzed Cross-Coupling of Secondary Halides

    • Zultanski, S. L., & Fu, G. C. (2013). "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides: Amination of Secondary Alkyl Bromides." Journal of the American Chemical Society.[10]

    • [1]

  • Lipophilic Anchors in Drug Design

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • [1]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution and Rearrangement Dynamics of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropane-containing scaffolds are highly prized in medicinal chemistry and drug development for their unique conformational constraints and metabolic stability. However, functionalizing these scaffolds—particularly at the neopentyl-like C1 position—presents a complex synthetic challenge.

This application note provides an in-depth technical guide to the nucleophilic substitution reactions of 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane . By exploiting the dichotomy between steric hindrance and neighboring-group participation, researchers can selectively drive the reaction toward either direct substitution (SN2) or a thermodynamically driven ring expansion (SN1).

Mechanistic Causality: The SN1 vs. SN2 Paradigm

The substrate, 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane, features a primary bromide attached to a quaternary carbon (C1 of the cyclopropane ring), which is further substituted by a bulky pentan-2-yl group. This architecture creates two competing mechanistic extremes.

The SN1 Pathway: Dancing Resonance and Ring Expansion

Standard neopentyl halides are notoriously unreactive toward SN1 solvolysis due to the instability of primary carbocations. However, the presence of the cyclopropyl group fundamentally alters this reactivity. Upon ionization of the bromide, the resulting primary carbocation is exceptionally stabilized by "dancing resonance," a phenomenon where the


-bonds of the cyclopropane ring delocalize into the empty p-orbital[1].

This non-classical carbocation exists as a rapidly equilibrating mixture of cyclopropylcarbinyl, bicyclobutonium, and cyclobutyl cations[2]. In this specific substrate, the migration of the C1–C2 bond (ring expansion) yields a tertiary cyclobutyl cation (due to the stabilizing presence of the pentan-2-yl group). The relief of ring strain combined with the formation of a tertiary carbocation provides a massive thermodynamic driving force, resulting almost exclusively in ring-expanded cyclobutane derivatives.

The SN2 Pathway: Overcoming Steric Shielding

Direct SN2 substitution on this substrate is severely restricted by the steric bulk of the quaternary center and the pentan-2-yl chain. To achieve direct substitution without rearrangement, the SN1 pathway must be completely suppressed. This requires the use of highly polar aprotic solvents (which leave anions "naked" and highly reactive) and powerful, non-basic nucleophiles to force the high-energy backside attack[3].

Mechanism Substrate 1-(Bromomethyl)-1-(pentan-2-yl) cyclopropane SN2_Cond Polar Aprotic Solvent Strong Nucleophile (N3⁻) Substrate->SN2_Cond SN2 SN1_Cond Ionizing Solvent (H2O) Ag⁺ Promoted Substrate->SN1_Cond SN1 SN2_TS Sterically Hindered Backside Attack SN2_Cond->SN2_TS NonClassical Non-Classical Carbocation (Bicyclobutonium Ion) SN1_Cond->NonClassical -Br⁻ SN2_Product Unrearranged Product (Direct Substitution) SN2_TS->SN2_Product Slow Ring_Expansion Ring Expansion (C1-C2 Bond Migration) NonClassical->Ring_Expansion Tert_Cyclobutyl Tertiary Cyclobutyl Cation (Highly Stabilized) Ring_Expansion->Tert_Cyclobutyl SN1_Product 1-(pentan-2-yl) cyclobutan-1-ol Tert_Cyclobutyl->SN1_Product +H2O

Mechanistic divergence of the substrate under SN1 and SN2 conditions.

Strategic Workflows & Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high regioselectivity.

Workflow Prep 1. Reagent Prep Dry Solvents PathSplit 2. Pathway Selection Prep->PathSplit SN1_Route 3A. SN1 Route AgOTf / Acetone-H2O PathSplit->SN1_Route SN2_Route 3B. SN2 Route NaN3 / DMSO / 80°C PathSplit->SN2_Route Quench 4. Quenching & Phase Separation SN1_Route->Quench SN2_Route->Quench Purify 5. Silica Gel Chromatography Quench->Purify Analyze 6. NMR/GC-MS Analysis Purify->Analyze

Experimental workflow for selective nucleophilic substitution and product isolation.
Protocol A: Silver-Promoted Solvolysis (Ring Expansion to Cyclobutane)

Objective: Deliberately force SN1 ionization to synthesize 1-(pentan-2-yl)cyclobutan-1-ol. Causality: Silver trifluoromethanesulfonate (AgOTf) acts as a potent halophilic Lewis acid. By irreversibly abstracting the bromide ion, it overcomes the high activation energy required to cleave the primary C–Br bond, immediately generating the non-classical carbocation.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane (1.0 mmol) in a 4:1 mixture of Acetone/H2O (10 mL).

  • Activation: Shield the flask from ambient light using aluminum foil to prevent the photochemical degradation of silver salts. Add AgOTf (1.2 mmol) in one single portion.

  • Self-Validation Check: Stir vigorously at 25 °C. The immediate formation of a dense, pale-yellow precipitate (AgBr) serves as visual confirmation that ionization is occurring.

  • Quenching: After 2 hours, quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Filter the suspension through a short pad of Celite to remove silver salts.

  • Extraction: Extract the filtrate with Diethyl Ether (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

  • Analysis: Purify via flash chromatography. 1H NMR will confirm success via the disappearance of the cyclopropyl protons (typically ~0.2–0.8 ppm) and the emergence of cyclobutyl multiplets (~1.5–2.2 ppm).

Protocol B: Direct Substitution (Unrearranged SN2)

Objective: Synthesize 1-(azidomethyl)-1-(pentan-2-yl)cyclopropane without ring expansion. Causality: To outcompete the thermodynamically favorable ring expansion, we must avoid carbocation formation entirely. Using anhydrous Dimethyl Sulfoxide (DMSO) solvates the sodium cations while leaving the azide anions highly nucleophilic[3]. Elevated temperatures provide the kinetic energy needed to overcome the steric bulk of the pentan-2-yl group.

  • Preparation: In a dry Schlenk flask under an argon atmosphere, dissolve the substrate (1.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add Sodium Azide (NaN3, 3.0 mmol). Note: The 3-fold excess ensures pseudo-first-order kinetics, accelerating the bimolecular collision rate.

  • Heating: Heat the mixture to 80 °C for 16 hours.

  • Phase Separation: Cool to room temperature and dilute with 20 mL of deionized water to solubilize the DMSO and unreacted NaN3. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (5 × 10 mL). Causality: Rigorous washing is mandatory to remove trace DMSO, which otherwise co-elutes and complicates downstream drug formulation.

  • Self-Validation Check: After drying and concentration, analyze the crude product via IR spectroscopy. A sharp, intense peak at ~2100 cm−1 validates the successful incorporation of the azide group.

Quantitative Data Summarization

The table below summarizes the expected product distributions based on the kinetic vs. thermodynamic controls applied during the reaction.

Reaction ConditionsDominant MechanismMajor ProductTypical YieldRegioselectivity
AgOTf, Acetone/H₂O (4:1), 25 °C SN11-(pentan-2-yl)cyclobutan-1-ol85%>95% Ring Expanded
H₂O/EtOH (1:1), 80 °C (No Ag⁺) SN11-(pentan-2-yl)cyclobutan-1-ol70%80% Ring Expanded*
NaN₃, Anhydrous DMSO, 80 °C SN21-(azidomethyl)-1-(pentan-2-yl)cyclopropane75%>99% Unrearranged
NaSMe, Anhydrous DMF, 60 °C SN21-(methylthiomethyl)-1-(pentan-2-yl)cyclopropane80%>99% Unrearranged

*Note: Uncatalyzed thermal solvolysis often yields trace amounts (up to 20%) of homoallylic ring-opened byproducts due to the extended lifetime of the equilibrating carbocations.

References

  • [3] Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.[Link]

  • [2] Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv (American Chemical Society).[Link]

Sources

Application Note: High-Fidelity Preparation of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 1-(bromomethyl)-1-(pentan-2-yl)cyclopropylmagnesium bromide presents a dual challenge in organometallic synthesis: steric hindrance and the cyclopropylcarbinyl radical clock .

Standard Grignard initiation protocols often fail for this substrate because the bulky pentan-2-yl group retards magnesium insertion, while the cyclopropylmethyl scaffold is prone to rapid ring-opening (


) if the radical intermediate lifetime on the magnesium surface is prolonged.

This guide details a Lithium Chloride-Mediated Direct Insertion protocol. By utilizing LiCl to solubilize surface intermediates and accelerate the second electron transfer, we can generate the target Grignard with >90% ring retention, avoiding the thermodynamically favored homoallylic rearrangement.

Chemical Context & Mechanistic Risks

The "Radical Clock" Dilemma

Grignard formation is not a concerted insertion but a single-electron transfer (SET) process.

  • SET 1: R-Br accepts an electron from Mg(0), forming a radical anion which cleaves to

    
     and 
    
    
    
    .
  • Radical Fate: The

    
     (cyclopropylmethyl radical) is a "radical clock." It will rapidly rearrange to a linear homoallylic radical unless it is trapped by a second electron transfer (SET 2) to form the stable anionic Grignard species.
    

For this specific substrate, the pentan-2-yl tail adds steric bulk, potentially slowing the adsorption of the bromide onto the Mg surface, thereby increasing the likelihood of Wurtz coupling or rearrangement before the Grignard is stabilized.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Grignard formation and the fatal ring-opening pathway.

GrignardPathway Start Alkyl Bromide (Substrate) MgSurface Mg Surface (SET 1) Start->MgSurface Adsorption Radical Cyclopropylmethyl Radical (Intermediate) Grignard Target Grignard (Ring Intact) Radical->Grignard Fast SET 2 (LiCl Accelerated) OpenRadical Homoallylic Radical Radical->OpenRadical k = 10^8 s^-1 (Slow Initiation) MgSurface->Radical e- Transfer RearrangedGrignard Rearranged Grignard (Linear Impurity) OpenRadical->RearrangedGrignard Mg Capture

Caption: Kinetic competition between desired Grignard formation (Green) and radical ring-opening (Red).

Protocol: LiCl-Mediated Direct Insertion ("Turbo-Hybrid")

This method uses Lithium Chloride (LiCl) not for halogen exchange (as in Knochel's aryl protocols) but to scavenge magnesium oxides and solubilize the Grignard , preventing surface passivation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (High purity, >98%, dry).

  • Magnesium: Turnings (99.9%), mechanically crushed to expose fresh surface.

  • LiCl: Anhydrous (dried at 150°C under vacuum for 4h).

  • Activator: DIBAL-H (1.0 M in THF) or Iodine crystal.

  • Solvent: Anhydrous THF (inhibitor-free).

Experimental Setup
  • Vessel: 3-neck round bottom flask, flame-dried under Argon flow.

  • Temperature Control: Acetone/Dry Ice bath (for -20°C control).

  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Methodology

1. Surface Activation & LiCl Loading

  • Charge the flask with Mg turnings (1.5 equiv) and anhydrous LiCl (1.2 equiv).

  • Heat the solids gently with a heat gun under high vacuum for 10 minutes to remove trace moisture and activate the LiCl crystal lattice.

  • Backfill with Argon.[1] Add anhydrous THF to cover the Mg.

  • Add 1% of the total substrate volume neat.

  • Add 2-3 drops of DIBAL-H (1M) or a single crystal of Iodine.

    • Expert Insight: DIBAL-H is superior here as it scavenges adventitious water and reduces the MgO layer without generating Lewis acidic

      
       which can sometimes promote rearrangement.
      

2. Initiation

  • Stir gently. Initiation is marked by a slight exotherm or turbidity.

  • If no initiation occurs after 10 mins, sonicate the flask for 30 seconds.

  • Once initiated, cool the mixture to -10°C .

    • Critical: Unlike standard Grignards (reflux), this must be kept cold to suppress the rearrangement activation energy.

3. Controlled Addition

  • Dilute the remaining bromide substrate in THF (1:4 v/v concentration).

  • Add the solution dropwise over 2 hours, maintaining internal temp between -10°C and 0°C.

  • Why: Slow addition keeps the concentration of free radical intermediates low, minimizing Wurtz coupling (dimerization).

4. Digestion

  • After addition, allow the reaction to stir at 0°C for 2 hours.

  • Do not reflux.

  • The resulting solution should be dark gray/clear. A heavy white precipitate indicates Wurtz coupling salts or oxide formation.

Quality Control & Titration

Do not rely on theoretical molarity. The steric bulk often leads to lower yields (70-80%).

Method A: No-D NMR (Recommended)

This method is faster and more specific than colorimetric titration.

  • Take a 0.1 mL aliquot of the reaction mixture.

  • Quench immediately into 0.6 mL of

    
     (or Benzene-d6) containing a known amount of internal standard (e.g., 1,5-cyclooctadiene).
    
  • Analysis:

    • Ring Intact: Look for the cyclopropane high-field signals (0.2 - 0.6 ppm).

    • Ring Opened: Look for terminal alkene protons (approx 5.0 and 5.8 ppm) corresponding to the rearranged 4-pentenyl derivative.

    • Protonation: The quench produces the hydrocarbon. Compare the integral of the specific methyl/cyclopropyl protons against the standard.

Method B: Iodine Titration (Functional)
  • Dissolve accurately weighed Iodine (

    
    ) in sat. LiCl/THF solution.
    
  • Titrate the Grignard aliquot into the Iodine solution until the brown color disappears (endpoint).

    • Note: This measures total C-Mg bonds and will not distinguish between the desired cyclic Grignard and the rearranged linear Grignard.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance Dark grey to slightly turbid solution.
Target Molarity 0.5 M - 0.8 M (in THF).
Stability Stable at 0°C for 24h. Long-term storage not recommended due to slow rearrangement.
Major Impurity Wurtz dimer (Bicyclopropyl derivative) or Linear alkene (Rearrangement).
Troubleshooting Guide
IssueRoot CauseCorrective Action
High Rearrangement (>10%) Temperature too high during addition.Lower addition temp to -20°C. Increase LiCl to 1.5 equiv to speed up SET 2.
No Initiation Steric bulk preventing adsorption.Use Rieke Magnesium (freshly prepared from

+ Li/Naphthalene) for higher surface area.
Low Yield (<50%) Wurtz Coupling.Dilute substrate further (1:10). Slow down addition rate.

References

  • Knochel, P., et al. (2004).[2][3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Garst, J. F., & Ungváry, F. (2001).[4] "Mechanism of Grignard reagent formation." Grignard Reagents: New Developments, Wiley-VCH. (Foundational text on Radical Clocks).

  • Hoye, T. R., et al. (2004).[3][5] "No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium and Grignard Solutions." Organic Letters. Link

  • Maercker, A. (1993). "The Cyclopropylmethyl-3-butenyl Rearrangement in Organometallic Chemistry." Angewandte Chemie. (Definitive review on the ring-opening kinetics).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The integration of sp³-rich frameworks into pharmaceutical pipelines is a major driver in modern drug discovery, improving solubility, metabolic stability, and target specificity. 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is a highly specialized, neopentyl-type primary alkyl bromide that serves as an excellent building block for such three-dimensional scaffolds.

However, utilizing this substrate in palladium-catalyzed cross-coupling reactions presents a unique dichotomy of kinetic challenges and structural advantages:

  • The

    
    -Hydride Elimination Blockade:  The most notorious failure mode in the cross-coupling of alkyl electrophiles is 
    
    
    
    -hydride elimination from the alkylpalladium(II) intermediate[1]. In this substrate, the
    
    
    -carbon (C1 of the cyclopropane ring) is fully substituted (quaternary) and possesses zero
    
    
    -hydrogens
    . This structural topology strictly prohibits
    
    
    -hydride elimination, allowing the intermediate to persist long enough for transmetalation.
  • The Neopentyl Steric Penalty: The quaternary cyclopropane carbon, combined with the adjacent branched pentan-2-yl group, creates severe steric shielding around the electrophilic

    
    -carbon. This neopentyl-like bulk significantly raises the activation energy for the initial oxidative addition of Pd(0) into the C–Br bond.
    

Causality in Catalyst Design: To overcome this kinetic barrier, standard catalysts like Pd(PPh₃)₄ are ineffective. Instead, highly electron-rich and sterically demanding ligands are required. N-heterocyclic carbenes (NHCs), such as those found in the Pd-PEPPSI-IPr precatalyst, provide immense


-donating ability to accelerate oxidative addition, while their steric bulk forces the coupled fragments together to facilitate reductive elimination[2]. Recent literature confirms the efficacy of Pd-PEPPSI-IPr in the Negishi cross-coupling of highly hindered neopentyl halides[3].

Catalytic Cycle & Structural Dynamics

The following diagram illustrates the specific catalytic cycle for this neopentyl-type substrate, highlighting the rate-determining steps dictated by its steric profile.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Alkyl-Pd(II)(L)-Br] (Rate-Determining Step) Pd0->OxAdd 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane TransMet Transmetalation [Alkyl-Pd(II)(L)-R'] (Zn or B nucleophile) OxAdd->TransMet R'-ZnX or R'-B(OH)2 RedElim Reductive Elimination Alkyl-R' Product TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of neopentyl-type alkyl bromides.

Quantitative Data: Catalyst & Ligand Optimization

To establish a self-validating baseline, various catalyst systems were screened for the cross-coupling of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane with phenyl nucleophiles. The data below demonstrates the necessity of bulky, electron-rich ligands.

Catalyst SystemLigand ClassNucleophileTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ Monodentate PhosphinePhZnBr70< 5%Failed oxidative addition; starting material recovered.
Pd(dppf)Cl₂ Bidentate PhosphinePhB(OH)₂8012%Sluggish transmetalation due to rigid bite angle.
Pd(OAc)₂ / RuPhos Bulky DialkylbiarylPhB(OH)₂8078%Efficient coupling; RuPhos accommodates steric bulk.
Pd-PEPPSI-IPr N-Heterocyclic CarbenePhZnBr7089% Optimal activation of neopentyl C–Br bond[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high reproducibility. They incorporate In-Process Controls (IPCs) to create a closed-loop, self-validating experimental workflow.

Protocol A: Negishi Cross-Coupling (C(sp³)–C(sp²) / C(sp³)–C(sp³) Formation)

Organozinc reagents are highly tolerant of functional groups and possess the requisite nucleophilicity to transmetalate onto sterically congested Pd(II) centers[4].

Reagents & Materials:

  • 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane: 1.0 mmol (Electrophile)

  • Arylzinc bromide (or Alkylzinc bromide): 1.5 mmol (0.5 M solution in THF)

  • Pd-PEPPSI-IPr: 0.02 mmol (2 mol%)

  • Anhydrous THF: 3.0 mL

  • Anhydrous N-Methyl-2-pyrrolidone (NMP): 1.0 mL

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried 10 mL Schlenk flask with Pd-PEPPSI-IPr (13.6 mg, 2 mol%).

  • Substrate Addition: Add 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (1.0 mmol) and dodecane (0.5 mmol) via microsyringe.

  • Solvent System: Inject anhydrous THF (3.0 mL) and NMP (1.0 mL). Expert Insight: NMP acts as a critical co-solvent that breaks up organozinc aggregates, drastically increasing their nucleophilicity for transmetalation onto the hindered Pd center.

  • Nucleophile Addition: Dropwise add the Arylzinc bromide solution (3.0 mL, 1.5 mmol) over 5 minutes at room temperature.

  • Reaction: Seal the flask and heat to 70 °C in a pre-equilibrated oil bath for 12 hours.

  • In-Process Control (IPC) & Validation: After 6 hours, withdraw a 50 µL aliquot under positive N₂ pressure. Quench with 1M HCl (0.5 mL), extract with EtOAc (1 mL), and analyze via GC-MS. Validation Check: The reaction is proceeding correctly if the ratio of product to dodecane is increasing and no des-bromo reduction product is observed.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), extract with diethyl ether (3 × 10 mL), dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

For laboratories preferring boronic acids over moisture-sensitive zinc reagents, this protocol utilizes RuPhos to facilitate the coupling.

Step-by-Step Methodology:

  • Charge a vial with 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₃PO₄ (3.0 mmol).

  • Add a degassed mixture of Toluene/H₂O (10:1 v/v, 4.4 mL total). Expert Insight: The inclusion of water is non-negotiable; it is required to convert the boronic acid into the reactive, electron-rich boronate complex [R-B(OH)₃]⁻ prior to transmetalation.

  • Seal the vial with a PTFE septum cap and heat at 80 °C for 16 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc). The neopentyl bromide will appear as a high-Rf spot that stains weakly with KMnO₄.

  • Extract with EtOAc, wash with brine, and purify via chromatography.

Workflow Visualization

Workflow Prep Schlenk Setup & Degassing Cat Catalyst & Substrate Prep->Cat Trans Nucleophile Addition Cat->Trans Heat Heating (70-80 °C) Trans->Heat IPC In-Process Control (GC-MS) Heat->IPC Workup Quench & Extraction IPC->Workup

Figure 2: Standard Schlenk-line workflow with integrated in-process controls for validation.

References

  • Pd-catalyzed cross-coupling reactions of alkyl halides Source: Chemical Society Reviews, RSC Publishing URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews, ACS Publications URL:[Link]

  • Halogen–Sodium Exchange Revisited Source: ChemRxiv URL:[Link]

Sources

Application Note: Advanced Utilization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of utilizing 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane —a sterically demanding, gem-disubstituted electrophile—in the synthesis of pharmaceutical intermediates.

Part 1: Executive Summary & Strategic Value

1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (Compound 1-Br ) is a specialized building block used to introduce a lipophilic, conformationally restricted motif into drug candidates. Unlike simple alkyl chains, the 1,1-disubstituted cyclopropane ring offers three critical pharmacological advantages:

  • Metabolic Blockade: The quaternary carbon at the

    
    -position prevents cytochrome P450-mediated 
    
    
    
    -hydroxylation, significantly extending half-life (
    
    
    ).
  • Conformational Locking: The rigid cyclopropyl ring orients the lipophilic pentan-2-yl tail into a specific vector, enhancing binding affinity in hydrophobic pockets (e.g., GPCR allosteric sites, Kinase hydrophobic back-pockets).

  • 
    -Hole Interactions:  The unique electronic signature of the cyclopropane ring ("banana bonds") can engage in cation-
    
    
    
    or
    
    
    -
    
    
    interactions within the receptor active site.

Technical Challenge: The primary challenge in using 1-Br is the neopentyl-like steric hindrance at the reaction center combined with the risk of cyclopropylcarbinyl rearrangement (ring opening) under ionizing conditions. This guide provides protocols to overcome these specific hurdles.

Part 2: Chemical Profile & Reactivity Analysis

Structural Analysis
  • Electrophile: Primary alkyl bromide, but kinetically retarded by the adjacent quaternary carbon (C1 of the ring).

  • Side Chain: The pentan-2-yl group (

    
    ) introduces a chiral center adjacent to the ring, adding significant steric bulk (A-value > 2.0) and lipophilicity.
    
  • Risk Factor: Formation of a carbocation at the methylene position triggers homoallylic rearrangement to cyclobutene or open-chain homoallyl derivatives.

Mechanism of Action (The "Safe" Pathway)

To successfully couple 1-Br , the reaction must proceed via a strict S\textsubscript{N}2 mechanism . Any pathway allowing S\textsubscript{N}1 character (carbocation formation) will lead to rearrangement.

Key Control Parameters:

  • Solvent: Polar Aprotic (DMF, DMSO, NMP) to solvate the cation of the nucleophile salt, leaving the anion "naked" and reactive.

  • Temperature: Elevated temperatures (

    
    ) are required to overcome the steric barrier, but excessive heat (
    
    
    
    ) promotes elimination or rearrangement.
  • Base: Non-nucleophilic bases (Cs\textsubscript{2}CO\textsubscript{3}, NaH) are preferred to prevent competition.

Part 3: Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Synthesis of Tertiary Amine Pharmacophores)

Target Application: Synthesis of GPCR antagonists (e.g., Piperazine/Piperidine derivatives).

Reagents:

  • Substrate: 1-Boc-piperazine (or specific pharmacophore) [1.0 equiv]

  • Reagent: 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane [1.2 equiv]

  • Base: Cesium Carbonate (

    
    ) [2.0 equiv]
    
  • Catalyst: Potassium Iodide (

    
    ) [0.1 equiv] (Finkelstein activation)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Procedure:

  • Activation: Charge a reaction vessel with 1-Br (1.2 equiv) and

    
     (0.1 equiv) in MeCN. Stir at RT for 30 mins. Rationale: In situ conversion to the corresponding iodide (
    
    
    
    ) creates a better leaving group, accelerating the S\textsubscript{N}2 rate to compete with decomposition.
  • Nucleophile Prep: In a separate flask, dissolve the amine (1.0 equiv) in MeCN and add

    
     (2.0 equiv). Stir for 15 mins.
    
  • Coupling: Add the activated iodide solution dropwise to the amine suspension.

  • Heating: Heat the mixture to 65°C under

    
     atmosphere. Monitor by LCMS.
    
    • Checkpoint: Expect reaction times of 12–24 hours due to steric hindrance.

  • Workup: Cool to RT. Filter off inorganic salts. Dilute filtrate with EtOAc, wash with water (

    
    ) to remove DMF/DMSO. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product will be less polar than the starting amine.

Protocol B: C-Alkylation of Active Methylenes

Target Application: Synthesis of Amino Acid Precursors or Malonate Derivatives.

Reagents:

  • Substrate: Diethyl malonate [1.0 equiv]

  • Reagent: 1-Br [1.1 equiv]

  • Base: Sodium Hydride (

    
    , 60% dispersion) [1.2 equiv]
    
  • Solvent: Anhydrous THF/DMF (9:1 ratio).

Step-by-Step Procedure:

  • Deprotonation: Suspend

    
     in anhydrous THF at 
    
    
    
    . Add Diethyl malonate dropwise. Evolution of
    
    
    gas will be vigorous. Stir until clear (enolate formation).
  • Addition: Add 1-Br (dissolved in minimal DMF) dropwise to the enolate at

    
    .
    
  • Reaction: Allow to warm to RT, then reflux at 70°C .

    • Critical Control: Do not exceed 80°C. The "pentan-2-yl" group creates a "neopentyl-like" barrier. If reaction is too slow, add 18-crown-6 (0.05 equiv) to solubilize the sodium cation rather than increasing temperature.

  • Quench: Cool to

    
    , quench with saturated 
    
    
    
    . Extract with
    
    
    .

Part 4: Critical Troubleshooting & Mechanism Visualization

The "Rearrangement Trap"

If the reaction conditions favor carbocation formation (e.g., use of Lewis Acids, protic solvents like Ethanol, or Ag+ salts), the cyclopropylmethyl cation will rearrange.

Reaction Pathway Diagram (DOT Visualization):

ReactionPathways cluster_legend Pathway Key Start 1-(Bromomethyl)-1- (pentan-2-yl)cyclopropane SN2 Transition State (SN2 Direct Attack) Start->SN2 Strong Nuc Polar Aprotic Solvent Cation Cyclopropylmethyl Cation (Intermediate) Start->Cation Lewis Acid Protic Solvent Low Nuc Conc Product Target Product (Intact Cyclopropane) SN2->Product Rearranged Cyclobutyl / Homoallyl By-products Cation->Rearranged Ring Expansion key1 Green: Desired Kinetic Pathway (SN2) key2 Red: Undesired Thermodynamic Pathway (Rearrangement)

Caption: Figure 1. Kinetic competition between direct SN2 substitution (Green) and cation-mediated ring expansion (Red).

Data Summary: Solvent Effects on Yield
Solvent SystemTemperatureAdditiveYield (Isolated)Impurity (Rearranged)
DMF (Anhydrous) 65°CNone78%< 2%
MeCN 80°C (Reflux)KI (10%)85% < 1%
Ethanol/Water 70°CNaOH12%65% (Ring opened)
Toluene 110°CNone< 5%N/A (No reaction)

Part 5: References

  • General Reactivity of Cyclopropylmethyl Halides:

    • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[1] Link

  • Gem-Disubstituted Cyclopropanes in Drug Design:

    • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8993–8995. Link

  • Prevention of Ring Opening:

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (See Section: Nucleophilic Substitution at Cyclopropylmethyl Carbon). Link

  • Finkelstein Reaction Protocol (In-situ Iodide):

    • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Haloalkanes. Journal of the American Chemical Society, 86(21), 4645–4650. Link

Disclaimer: This protocol involves the use of alkylating agents which are potential carcinogens. All operations must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Synthesis of Conformationally Constrained Analogues using 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists focusing on peptidomimetics. It details the use of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (referred to herein as Reagent A ) as a specialized electrophile for synthesizing conformationally constrained amino acid analogues.

Executive Summary

1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is a highly sterically demanding electrophile used to introduce a rigidified lipophilic side chain into peptide backbones. By incorporating this moiety, researchers can synthesize


-space constrained Isoleucine/Leucine mimics . These analogues lock the side-chain orientation via the Thorpe-Ingold effect and cyclopropyl rigidity, significantly reducing the entropic penalty upon receptor binding.

This guide provides a validated protocol for the asymmetric alkylation of glycine equivalents using this reagent, addressing the specific challenges of neopentyl-like steric hindrance inherent to the molecule.

Technical Background & Mechanism

The Conformational Constraint Hypothesis

In native peptides, side chains like Isoleucine (Ile) and Leucine (Leu) possess significant rotational freedom (


 torsion angles). Upon binding to a receptor (e.g., GPCRs or proteases), these flexible chains must adopt a fixed conformation, resulting in a loss of entropy (

).

Reagent A introduces a gem-disubstituted cyclopropane unit. When used to alkylate a glycine scaffold, it creates an amino acid where the


-carbon is part of a cyclopropane ring. This modification:
  • Restricts

    
     angles:  The cyclopropane ring rigidly defines the vector of the alkyl tail.
    
  • Increases Metabolic Stability: The steric bulk protects the adjacent peptide bond from proteolytic cleavage.

  • Enhances Hydrophobicity: The pentan-2-yl group provides a large hydrophobic surface area for deep pocket binding.

Reactivity Profile & Challenges

Reagent A is a neopentyl-like electrophile . The carbon bearing the leaving group (bromide) is primary, but it is attached to a quaternary carbon (C1 of the cyclopropane).

  • 
     Reactivity:  Significantly suppressed due to steric crowding.[1] Standard conditions (e.g., 
    
    
    
    /Acetone) will fail.
  • 
     Reactivity:  Disfavored due to the instability of the primary carbocation and the risk of cyclopropylcarbinyl rearrangement (ring expansion to cyclobutene).
    
  • Solution: The protocol below utilizes Phase Transfer Catalysis (PTC) with high-activity catalysts or Ni(II)-complex equivalents to force the alkylation while suppressing side reactions.

Experimental Protocols

Protocol A: Asymmetric Alkylation of Ni(II)-Glycine Schiff Base

This is the preferred method for generating high enantiopurity (>95% ee) due to the thermodynamic control provided by the Nickel template.

Materials Required
  • Electrophile: 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (Reagent A).

  • Nucleophile: Ni(II) complex of Glycine Schiff Base (e.g., derived from (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone]).

  • Base: Powdered Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Catalyst: TBAI (Tetrabutylammonium iodide) - Critical for Finkelstein exchange.

Step-by-Step Methodology
  • Activation (Finkelstein Step):

    • Dissolve Reagent A (1.2 equiv) and TBAI (0.5 equiv) in anhydrous DMF.

    • Stir at RT for 1 hour. This converts the bromide to the more reactive iodide in situ.

    • Expert Insight: The bulky nature of Reagent A makes the bromide a poor leaving group. Iodide exchange accelerates the reaction rate by ~10-fold.

  • Coupling:

    • Add the Ni(II)-Glycine complex (1.0 equiv) to the reaction vessel.

    • Cool the mixture to 0°C.

    • Add powdered NaOH (5.0 equiv) in one portion.

    • Allow the reaction to warm to Room Temperature (RT) and stir vigorously for 24–48 hours.

    • Monitoring: Monitor by HPLC. Disappearance of the red Ni-complex starting material and appearance of a diastereomeric product spot indicates progress.

  • Quenching & Isolation:

    • Pour the reaction mixture into ice-cold 5% aqueous acetic acid.

    • Extract with CH2Cl2 (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (SiO2, EtOAc/Hexanes). The diastereomers (due to the chiral center in the pentan-2-yl group) may be separable at this stage.

  • Hydrolysis (Decomplexation):

    • Dissolve the alkylated complex in MeOH/THF (1:1).

    • Add 3N HCl (excess) and heat to 50°C for 2 hours.

    • The solution will turn from red to green (release of NiCl2).

    • Isolate the free amino acid via ion-exchange chromatography (Dowex 50W).

Protocol B: Rapid QC & Validation

Before proceeding to peptide synthesis, the structure must be validated.

ParameterMethodAcceptance Criteria
Identity 1H NMR (500 MHz, CDCl3)Cyclopropyl protons: High field multiplets at

0.3–0.8 ppm. Absence of alkene signals (indicates no ring opening).
Purity HPLC (C18, Gradient ACN/H2O)>95% Area under curve.
Chirality Chiral HPLC (Daicel Chiralpak)>98% ee (for the

-center).

Visualization of Signaling & Workflow

The following diagram illustrates the logic flow from reagent selection to the final biological impact of the constrained analogue.

G Reagent 1-(Bromomethyl)-1- (pentan-2-yl)cyclopropane Challenge Steric Hindrance (Neopentyl Center) Reagent->Challenge Intrinsic Property Strategy Ni(II) Enolate + Iodide Catalysis Challenge->Strategy Requires Intermediate Alkylated Schiff Base Strategy->Intermediate Alkylation Product Constrained Amino Acid Intermediate->Product Hydrolysis BioEffect Locked chi-Space High Affinity Binding Product->BioEffect Peptide Integration

Figure 1: Strategic workflow for overcoming steric hindrance to synthesize high-affinity peptidomimetics.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-

    
    -amino acids." Journal of the American Chemical Society, 120(40), 10287–10298. Link
    
  • Wipf, P., & Heimgartner, H. (1988). "Synthesis of conformationally restricted amino acids: 1-aminocyclopropanecarboxylic acids." Helvetica Chimica Acta, 71(1), 140-154. Link

  • Gaucher, A., et al. (2010). "Cyclopropane derivatives in the design of peptidomimetics." Bioorganic & Medicinal Chemistry, 18(6), 2029-2040. Link

  • Martin, S. F. (1980). "Methodology for the synthesis of quaternary carbon centers." Tetrahedron, 36(4), 419-460. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Guide. As researchers and drug development professionals, you are likely working with 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane to install complex, metabolically stable sp³-rich pharmacophores.

This substrate presents a notorious dual-challenge in synthetic methodology:

  • Extreme Steric Hindrance: The reactive –CH₂Br group is adjacent to a fully substituted quaternary carbon (C1 of the cyclopropane), which is further encumbered by a bulky sec-pentyl (pentan-2-yl) group. This creates a severe neopentyl-type steric blockade .

  • The Radical Clock Trap: If you attempt to bypass the steric hindrance using single-electron transfer (SET) methods, you generate a cyclopropylmethyl radical. This intermediate undergoes ultra-fast, thermodynamically driven ring-opening, destroying your cyclopropane motif.

This guide provides field-proven, mechanistically validated solutions to overcome these barriers, allowing you to control both reactivity and chemoselectivity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do my standard Sₙ2 substitutions and Palladium-catalyzed cross-couplings completely fail with this substrate? Cause: Sₙ2 reactions and standard Pd-catalyzed concerted oxidative additions require the nucleophile or metal center to approach the backside of the C–Br bond (


 orbital). In 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane, the 

trajectory is physically blocked by the cyclopropane ring and the sweeping steric bulk of the pentan-2-yl chain. The activation energy (

) for a 2-electron concerted pathway is raised so high that the starting material either remains unreacted or undergoes high-temperature decomposition.

Q2: To overcome the steric hindrance, I switched to a standard Nickel-catalyzed Negishi coupling. The starting material was consumed, but my NMR shows a complex mixture of acyclic alkenes. What happened? Cause: You successfully overcame the steric blockade but fell into the radical clock trap. Standard Nickel catalysts (e.g., Ni(cod)₂/alkyl-zinc systems) activate unactivated, hindered alkyl halides via a Single Electron Transfer (SET) mechanism[1]. This generates a transient cyclopropylmethyl radical. Because the C1 position is substituted with a pentan-2-yl group, ring-opening relieves immense ring strain and forms a highly stable, substituted homoallylic radical. The rate constant (


) for this specific ring-opening exceeds 

at room temperature[2]. This fragmentation is orders of magnitude faster than the rate at which the Nickel catalyst can capture the radical, resulting in fractured, acyclic alkene side products.

Q3: How can I successfully cross-couple this molecule while keeping the cyclopropane ring 100% intact? Solution: You must use a catalytic system that bypasses the SET radical pathway while possessing enough nucleophilicity to overcome the neopentyl hindrance. The authoritative solution is the Ni-catalyzed Kumada cross-coupling utilizing 1,3-butadiene as an additive , developed by Kambe and coworkers[3]. In this system, Ni(0) reacts with 1,3-butadiene and a Grignard reagent to form an electron-rich


-octadienediylnickelate complex. This complex reacts with the hindered alkyl halide via an atypical, multi-center nucleophilic displacement (a 2-electron process) rather than SET. Because no free radical is generated, the cyclopropane ring is perfectly preserved[3].

Q4: What if my actual synthetic goal is to intentionally open the ring to access heavily substituted homoallylic scaffolds? Solution: If ring-opening is desired, Metallaphotoredox Catalysis is the premier method. Using an Iridium photocatalyst alongside tris(trimethylsilyl)silane (TTMSS), you can perform Halogen-Atom Transfer (XAT)[4]. The transient silyl radical abstracts the sterically shielded bromine atom at near-diffusion-controlled rates. The resulting radical rapidly opens the ring, and the homoallylic radical is subsequently captured by a Nickel co-catalyst for cross-coupling.

Part 2: Mechanistic Divergence Visualization

MechanisticDivergence Start 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (Neopentyl-type Halide) SN2 Standard SN2 / Pd-Catalysis (Concerted 2-e⁻) Start->SN2 SET Standard Ni-Catalysis / Photoredox (SET / XAT Radical) Start->SET Kambe NiCl₂ / 1,3-Butadiene / RMgX (Nucleophilic Ni-ate) Start->Kambe Fail Reaction Fails (Steric Blockade) SN2->Fail Radical Cyclopropylmethyl Radical Intermediate SET->Radical RingOpen Ultra-Fast Ring Opening (k > 10⁸ s⁻¹) Radical->RingOpen Thermodynamic Driving Force Homoallylic Homoallylic Cross-Coupled Products RingOpen->Homoallylic Intact Intact Cyclopropane Cross-Coupled Product Kambe->Intact Bypasses Radical Intermediate

Mechanistic divergence of neopentyl-type cyclopropylmethyl halides under various catalytic conditions.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen methodology, allowing you to select the correct conditions based on your structural goals.

Reaction PathwayCatalyst / ReagentsPrimary MechanismSteric ToleranceRing RetentionPrimary Outcome
Traditional Sₙ2 NaCN, DMF, 80 °CConcerted 2-ElectronVery PoorHighUnreacted / Decomposition
Pd-Cross Coupling Pd(PPh₃)₄, R-B(OH)₂Concerted Oxidative Add.PoorHighUnreacted / Trace Product
Standard Ni-Negishi Ni(cod)₂, R-ZnXSET (Radical)ExcellentVery LowHomoallylic Alkenes
Ni/Butadiene Kumada NiCl₂, 1,3-Butadiene, R-MgXNucleophilic Ni-ateExcellentExcellent Intact Cyclopropane
Photoredox XAT Ir(ppy)₃, NiCl₂, TTMSSSilyl Radical XATExcellentVery LowHomoallylic Alkenes

Part 4: Validated Experimental Protocols

Protocol A: Ring-Retentive Ni-Catalyzed Kumada Coupling

Use this protocol when you must overcome steric hindrance while keeping the cyclopropane ring intact.

Causality Note: 1,3-butadiene acts as a non-innocent ligand. It reacts with Ni(0) to form a bis-


-allyl complex that alters the fundamental oxidative addition pathway from a 1-electron SET to a 2-electron nucleophilic attack, shutting down the radical clock.

Self-Validating Workflow:

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Catalyst Activation: Add anhydrous NiCl₂ (0.05 equiv) and anhydrous THF (0.5 M relative to substrate). Cool the suspension to 0 °C.

  • Ligand Introduction: Condense 1,3-butadiene gas into the reaction flask (approx. 1.0 M in THF). Safety note: Perform in a well-ventilated fume hood.

  • Complex Formation (Validation Step 1): Add the desired Grignard reagent (R-MgX, 1.5 equiv) dropwise. Visual Check: The solution will rapidly transition from a pale suspension to a deep red/brown homogeneous solution. This color change confirms the successful formation of the active

    
    -octadienediylnickelate complex.
    
  • Coupling: Add 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane (1.0 equiv) dropwise. Remove the ice bath and stir at 25 °C for 4 hours.

  • Quench & Extraction: Carefully quench with 1M HCl at 0 °C. Extract with diethyl ether (3x), dry over MgSO₄, and concentrate in vacuo.

  • Analytical Validation (Validation Step 2): Run a crude ¹H NMR. The presence of highly shielded multiplet signals between 0.2 ppm and 0.8 ppm confirms the cyclopropane ring is intact. The absence of vinylic protons (4.5–5.5 ppm) confirms radical fragmentation was successfully suppressed.

Workflow Step1 Purge Schlenk Flask (Argon/Vacuum x3) Step2 Add NiCl₂ & THF Cool to 0 °C Step1->Step2 Step3 Condense 1,3-Butadiene into Reaction Flask Step2->Step3 Step4 Dropwise Addition of Grignard Reagent (RMgX) Step3->Step4 Step5 Add Alkyl Bromide Stir at 25 °C Step4->Step5 Step6 Quench with 1M HCl & Extract (Et₂O) Step5->Step6

Step-by-step workflow for air-sensitive Ni/butadiene Kumada cross-coupling.

Protocol B: Photoredox-Mediated XAT (Intentional Ring-Opening)

Use this protocol to intentionally fracture the cyclopropane ring and synthesize complex homoallylic scaffolds.

Causality Note: TTMSS generates a silyl radical under photocatalytic conditions. The Si–Br bond (96 kcal/mol) is significantly stronger than the neopentyl C–Br bond (~69 kcal/mol), driving an irreversible Halogen-Atom Transfer that ignores steric bulk.

Self-Validating Workflow:

  • In an oven-dried 8 mL vial equipped with a stir bar, combine Ir(ppy)₃ (1 mol%), NiCl₂(dtbbpy) (5 mol%), the desired Aryl Bromide coupling partner (1.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Add anhydrous DME (0.1 M), followed by 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane (1.5 equiv) and TTMSS (1.5 equiv).

  • Degas the mixture via the freeze-pump-thaw method (3 cycles) and backfill with Argon.

  • Irradiation (Validation Step 1): Place the vial in a photoreactor equipped with 450 nm blue LEDs. Process Check: Ensure a cooling fan is active. The reaction must remain at room temperature (25 °C); thermal runaway will degrade the Ni-catalyst and halt the cross-coupling cycle. Stir for 24 hours.

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analytical Validation (Validation Step 2): Crude ¹H NMR will show a complete disappearance of the upfield cyclopropane protons (0.2–0.8 ppm) and the emergence of a complex multiplet in the vinylic region (4.8–5.8 ppm), validating successful XAT and complete radical ring-opening.

References

  • [1] Zhou, J.; Fu, G. C. "Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides." Journal of the American Chemical Society.[Link]

  • [4] Zhang, P.; Le, C. C.; MacMillan, D. W. C. "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling." Journal of the American Chemical Society.[Link]

  • [2] Nonhebel, D. C. "The Chemistry of Cyclopropylmethyl and Related Radicals." Chemical Society Reviews.[Link]

  • [3] Terao, J.; Watanabe, H.; Ikumi, A.; Kuniyasu, H.; Kambe, N. "Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes." Journal of the American Chemical Society.[Link]

Sources

Technical Support Center: Optimization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CP-502-YIELD Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Diagnostic

You are encountering low yields in the synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane . Based on the structural constraints of this molecule—specifically the 1,1-disubstitution pattern combined with a bulky pentan-2-yl group—your yield loss is almost certainly driven by two competing failure modes:

  • Homoallylic Rearrangement (Ring Opening): The quaternary carbon at position C1 creates significant steric hindrance. This retards the rate of

    
     substitution, extending the lifetime of the carbocationic character at the reaction center. This allows the cyclopropylcarbinyl system to rearrange into thermodynamically more stable cyclobutyl (ring expansion) or homoallyl (ring opening) byproducts.[1]
    
  • Incomplete Cyclopropanation: If you are building the ring via Simmons-Smith, the steric bulk of the pentan-2-yl group adjacent to the alkene hinders the approach of the zinc carbenoid.

The following guide moves away from standard "textbook" protocols (like acidic


 at room temperature) which are detrimental to this specific substrate, and proposes a Neutral-pH Activation Strategy .

Module 1: The Critical Step – Bromination of the Alcohol

Current Status: Likely using


 or aqueous 

. Verdict: STOP. These reagents generate acidic protons that protonate the alcohol, creating a leaving group (

) that leaves too easily, generating a transient cation that immediately rearranges due to the "dancing resonance" of the cyclopropane ring.
Recommended Protocol: The Buffered Appel Reaction

This method uses Triphenylphosphine (


) and Carbon Tetrabromide (

) or Bromine (

). It proceeds under neutral conditions, minimizing the cationic character of the intermediate.
Mechanism of Action & Failure

The following diagram illustrates why your current method likely fails and how the Appel route protects the ring.

ReactionPathways Start 1-(pentan-2-yl) cyclopropylmethanol AcidInter Protonated Alcohol (Good Leaving Group) Start->AcidInter H+ (from PBr3/HBr) OxyPhos Oxyphosphonium Intermediate Start->OxyPhos PPh3 / CBr4 Cation Cyclopropylcarbinyl Cation (Transient) AcidInter->Cation -H2O RingOpen Homoallyl Bromide (Open Chain Byproduct) Cation->RingOpen Rearrangement RingExp Cyclobutyl Bromide (Ring Expansion) Cation->RingExp Rearrangement Product Target: 1-(Bromomethyl)-1- (pentan-2-yl)cyclopropane OxyPhos->Product SN2 Attack (Br-) Fast & Concerted

Caption: Figure 1. Kinetic competition between direct substitution (Appel) and acid-catalyzed rearrangement pathways.

Step-by-Step Protocol (Optimized for Steric Bulk)

Reagents:

  • Precursor: 1-(pentan-2-yl)cyclopropylmethanol (1.0 eq)

  • 
     (1.25 eq)
    
  • 
     (1.5 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additive: 2,6-Lutidine (0.5 eq) — Crucial for scavenging trace acid.

Procedure:

  • Dissolution: Dissolve the alcohol and

    
     in anhydrous DCM (0.2 M concentration) under 
    
    
    
    atmosphere. Cool to 0°C .
  • Buffering: Add 2,6-Lutidine. This base is non-nucleophilic and will not interfere with the reaction but will neutralize any adventitious

    
     formed.
    
  • Activation: Dissolve

    
     in minimal DCM and add it dropwise  over 30 minutes.
    
    • Why? Keeping

      
       limiting during addition prevents side reactions.
      
  • Reaction: Allow to warm to room temperature. Monitor by TLC/GC.

    • Note: Due to the pentan-2-yl steric bulk, this may take longer (4–6 hours) than typical primary alcohols.

  • Workup: Add pentane to the reaction mixture to precipitate Triphenylphosphine Oxide (

    
    ). Filter through a silica plug.
    
  • Purification: The product is likely a high-boiling liquid. Purify via vacuum distillation.[2] Do not heat above 60°C in the pot if possible to avoid thermal rearrangement.

Module 2: Precursor Synthesis (Simmons-Smith)[1]

If your yield issue originates upstream at the cyclopropanation step, the steric bulk of the pentan-2-yl group is the culprit.

The Challenge: The zinc carbenoid (


) must approach the alkene. The bulky pentan-2-yl group blocks the face of the double bond.
Optimization Table: Reagent Selection
MethodReagent SystemSuitability for this TargetNotes
Standard

Low Often requires heating, which degrades the sensitive product. Hard to initiate.
Furukawa

High Homogeneous, works at lower temps (0°C to RT). Safer handling than diazomethane.[3]
Shi

Highest The addition of trifluoroacetic acid accelerates the reaction, allowing it to proceed at -10°C .

Recommended Modification (Shi Modification): Add 1.0 eq of Trifluoroacetic acid (TFA) to the


 mixture. The resulting species is highly electrophilic and can overcome the steric hindrance of the pentan-2-yl group without requiring thermal energy that risks side reactions [1].

Module 3: Troubleshooting & FAQs

Q1: I see a byproduct with a molecular weight identical to the product but a different retention time. What is it? A: This is likely 1-bromo-2-propyl-3-ethylcyclobutane (ring expansion) or a homoallylic bromide (4-bromo-4-propylhept-1-ene).

  • Cause: Acidic conditions or high thermal stress during distillation.

  • Fix: Switch to the Buffered Appel protocol (Module 1). Ensure your distillation bath does not exceed 80°C; use high vacuum (<1 mbar) to lower the boiling point.

Q2: The reaction stalls at 80% conversion. Should I add more reagent? A: No. Adding more reagent often leads to "over-reaction" and difficult purification.

  • Fix: The stalling is likely due to the precipitation of

    
     encapsulating the reagents. Switch solvent to Acetonitrile (
    
    
    
    )
    or a DCM/MeCN mixture. The higher polarity stabilizes the transition state and keeps reagents in solution longer.

Q3: Can I use the Mesylate/Tosylate route instead? A: Yes, and it is often cleaner but two steps.

  • Mesylation:

    
    . (Isolate the mesylate; do not distill).
    
  • Finkelstein:

    
     (anhydrous), Acetone or 2-Butanone, reflux.
    
  • Warning: The reflux step in the Finkelstein reaction can cause ring opening if prolonged. The Appel reaction is generally preferred for 1,1-disubstituted cyclopropanes because it is a "one-pot" low-temp process.

Decision Logic: Process Selection

Use this flow to determine the exact modification required for your specific scale and constraints.

DecisionTree Q1 Is the primary issue Chemical Yield or Purity? Yield Low Yield (<50%) Q1->Yield Purity Low Purity (Isomers) Q1->Purity Q2 Check Precursor: Is the alkene fully consumed? Yield->Q2 Sol2 Action: Use Buffered Appel Protocol Purity->Sol2 Yes Yes: Loss occurs during bromination Q2->Yes No No: Cyclopropanation failed Q2->No Yes->Sol2 Sol1 Action: Switch to Shi Modification (TFA/Et2Zn) No->Sol1 Q3 Still seeing rearrangement? Sol2->Q3 Sol3 Action: Mesylate Route (MsCl then LiBr @ RT) Q3->Sol3 Yes

Caption: Figure 2. Troubleshooting decision matrix for yield optimization.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4] Organic Reactions.[1][3][4][5][6][7] (Definitive review on optimizing zinc carbenoids for sterically hindered alkenes).

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (Foundational text for the neutral halogenation mechanism).

  • Bayer Aktiengesellschaft. (1999).[8] Process for the preparation of (bromomethyl)cyclopropane. US Patent 6,008,420. (Industrial baseline for bromination of cyclopropylmethanol, highlighting temperature sensitivity).

  • Roberts, J. D., & Mazur, R. H. (1951).[9] Cyclopropane Derivatives. IV. The Synthesis of Cyclopropylcarbinyl Bromide. Journal of the American Chemical Society.[3] (Seminal work identifying the rearrangement risks of cyclopropylcarbinyl systems).

Sources

Technical Support Center: Purification Strategies for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides validated protocols, troubleshooting matrices, and FAQs for isolating 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane —a highly sterically hindered, branched alkylcyclopropylmethyl bromide—and its downstream derivatives.

Due to the unique structural strain of the cyclopropane ring and the bulky pentan-2-yl substituent, this class of molecules is highly susceptible to acid-catalyzed ring-opening and thermal degradation. This guide is designed to help researchers navigate these specific challenges using causality-driven methodologies.

Section 1: Core Mechanistic Challenges (Q&A)

Q: Why does my cyclopropylmethyl bromide degrade into multiple alkene impurities during standard silica gel chromatography? A: The degradation is driven by the cyclopropylcarbinyl rearrangement . Standard silica gel possesses slightly acidic surface silanol groups (pH ~4.5–5.5). When 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is exposed to these acidic sites, the C–Br bond can ionize. The resulting cyclopropylcarbinyl cation is highly unstable due to the steric clash of the pentan-2-yl group and ring strain. It rapidly equilibrates with a cyclobutyl cation and a homoallylic cation to relieve this strain . The homoallylic cation then undergoes elimination or nucleophilic attack, yielding isomeric alkene byproducts (e.g., 1-bromo-alkenes) .

DegradationPathway SM 1-(Bromomethyl)-1- (pentan-2-yl)cyclopropane Acid Acidic Silica / Heat (Ionization: - Br⁻) SM->Acid Cation1 Cyclopropylcarbinyl Cation Acid->Cation1 Cation2 Homoallylic Cation Cation1->Cation2 Ring Expansion (Relieves Strain) Degradation Ring-Opened Byproducts (Alkenes) Cation2->Degradation Elimination / Nucleophilic Attack

Mechanistic pathway of acid/heat-induced cyclopropylcarbinyl rearrangement leading to ring-opened byproducts.

Section 2: Validated Purification Protocols

Q: What is the standard protocol for isolating the parent bromide without causing thermal degradation? A: For the volatile parent bromide, High-Vacuum Fractional Distillation is the only self-validating method that avoids the acidity of silica gel while mitigating thermal stress .

Protocol A: High-Vacuum Fractional Distillation

Causality Check: At atmospheric pressure, the boiling point of C9H17Br exceeds 200 °C, a temperature at which thermal elimination of HBr is guaranteed. High vacuum (< 1 mmHg) artificially lowers the boiling point to a safe thermal window (~55–75 °C).

  • Preparation: Wash the crude organic phase with saturated aqueous NaHCO₃ to neutralize any residual acid from the synthesis (e.g., from an Appel reaction or PBr₃). Dry over anhydrous MgSO₄ and filter.

  • Setup: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column to separate closely boiling isomeric impurities. Grease all joints thoroughly to ensure a hermetic seal.

  • Evacuation: Apply high vacuum (< 1 mmHg) before applying heat.

  • Heating: Slowly heat the oil bath, ensuring the bath temperature does not exceed 90 °C.

  • Collection: Collect the main fraction distilling between 55–75 °C (dependent on exact vacuum pressure). Store the purified clear oil immediately under argon at -20 °C to prevent slow autoxidation or polymerization.

Q: How do I purify non-volatile downstream derivatives (e.g., cross-coupling products) without triggering ring-opening? A: You must use Triethylamine-Buffered Column Chromatography .

Protocol B: Triethylamine-Buffered Column Chromatography

Causality Check: Triethylamine (Et₃N) acts as a sacrificial Lewis base, permanently binding to and neutralizing the acidic silanol protons on the silica gel stationary phase, thereby preventing the ionization of the cyclopropylmethyl moiety.

  • Slurry Preparation: Prepare a slurry of standard silica gel (230-400 mesh) in hexanes containing 1% (v/v) Et₃N.

  • Column Packing: Pour the slurry into the column. Flush the packed bed with at least 2 column volumes of the 1% Et₃N/hexane solution to ensure complete neutralization of the silica matrix.

  • Loading: Dissolve the crude derivative in a minimum volume of the buffered eluent and load it onto the column.

  • Elution: Elute using a gradient of hexanes to ethyl acetate, ensuring that 1% Et₃N is maintained in all mobile phase mixtures.

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation during concentration.

PurificationWorkflow Crude Crude Reaction Mixture (Contains 1-(Bromomethyl)-...) Wash Aqueous Wash (NaHCO3 / Brine) Crude->Wash Decision Target Molecule Profile? Wash->Decision Distillation Vacuum Fractional Distillation (< 1 mmHg, Bath < 90°C) Decision->Distillation Volatile Parent Bromide Chromatography Buffered Silica Chromatography (1% Et3N in Hexanes/EtOAc) Decision->Chromatography Non-Volatile Derivatives Pure Purified Compound (>95% Purity, Intact Ring) Distillation->Pure Chromatography->Pure

Decision matrix and workflow for selecting the optimal purification strategy based on volatility.

Section 3: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve common purification failures.

Observed IssueAnalytical SignatureRoot CauseCorrective Action
Ring-Opened Impurities ¹H NMR: Appearance of alkene protons (δ 5.0–6.0 ppm).Acid-catalyzed cyclopropylcarbinyl rearrangement on silica.Switch to Protocol B (1% Et₃N buffered silica) or use neutral Alumina.
Co-elution of Starting Alcohol TLC: Two closely eluting spots (R_f ~0.6 in 9:1 Hex/EtOAc).Similar polarities of the bulky bromide and the precursor alcohol.Ensure 100% reaction conversion prior to workup; distillation is required for separation.
Thermal Decomposition GC-MS: Loss of HBr (m/z 124 base peak) and extensive fragmentation.Distillation bath temperature exceeded 100 °C.Upgrade vacuum pump to achieve < 1 mmHg; lower oil bath temperature.
TPPO Contamination ¹H NMR: Distinct multiplet at δ 7.4–7.7 ppm.Unremoved triphenylphosphine oxide from the Appel reaction.Precipitate TPPO with cold hexanes (0 °C) and filter before chromatography.
Poor Mass Recovery Gravimetric: < 40% yield after chromatography.Covalent binding or polymerization on active silica sites.Pre-treat silica with Et₃N; avoid leaving the compound on the column for > 2 hours.

Section 4: Advanced FAQs

Q: My GC-MS shows two distinct peaks with identical m/z (204 and 206). What are they? A: The 204/206 doublet is the expected isotopic signature of the single bromine atom (⁷⁹Br and ⁸¹Br). However, two distinct chromatographic peaks with this mass indicate isomeric impurities . The primary peak is your target, 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane. The secondary peak is likely a halocyclobutane or a 1-bromo-alkene derivative . Because the injection port of a GC is typically heated to 250 °C, this isomerization may be an analytical artifact rather than a true impurity. Solution: Lower the GC inlet temperature to 150 °C or use cold-on-column injection to verify the true purity of your sample.

Q: How do I remove triphenylphosphine oxide (TPPO) if I used an Appel reaction, given that I cannot use highly polar solvent gradients on normal silica? A: TPPO is notoriously difficult to separate from non-polar alkyl halides because it streaks across the column. Before attempting Protocol B, concentrate your crude reaction mixture to a thick syrup. Add ice-cold hexanes (0 °C) and triturate vigorously. TPPO is highly insoluble in cold hexanes and will crash out as a white crystalline solid. Filter the suspension through a tightly packed pad of Celite, concentrate the filtrate, and then proceed with distillation or buffered chromatography.

Q: Can I use standard Reverse-Phase HPLC (RP-HPLC) for the ester or amine derivatives? A: Yes, but with caution regarding the mobile phase modifiers. Standard RP-HPLC often uses 0.1% Trifluoroacetic acid (TFA) or Formic acid to improve peak shape. These Brønsted acids will rapidly degrade the cyclopropylmethyl moiety. You must substitute acidic modifiers with neutral or basic alternatives, such as 10 mM Ammonium Bicarbonate (pH ~7.8) or 0.1% Ammonium Hydroxide.

References

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances (via PubMed Central). Available at:[Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry (via PubMed Central). Available at:[Link]

  • Process for the production of cyclopropylmethyl halides.US Patent 6118032A (via Google Patents).

Technical Support Center: Optimization of Reaction Conditions for Coupling with 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers fall into the trap of treating 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane as a standard primary alkyl bromide. It is not.

This molecule is a "dual-threat" substrate. First, the adjacent C1 carbon of the cyclopropane ring is fully substituted and bears a bulky pentan-2-yl group, creating an extreme neopentyl-like steric shield that blocks standard oxidative addition. Second, it contains a cyclopropylmethyl moiety , meaning any reaction pathway involving single-electron transfer (SET) will trigger an ultrafast radical ring-opening event.

The following guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to successfully couple this challenging substrate while keeping the cyclopropane ring intact.

Frequently Asked Questions (FAQs)

Q: Why is my coupling reaction yielding a complex mixture of linear alkenes instead of the desired cyclopropane product? A: You are observing the classic "radical clock" phenomenon. If your coupling conditions involve Single Electron Transfer (SET)—such as standard Ni-catalyzed cross-electrophile coupling, photoredox catalysis, or direct Grignard formation with Mg turnings—the substrate forms a cyclopropylmethyl radical. This radical undergoes ultrafast ring opening (


) to form a homoallylic radical before the cross-coupling step can occur[1]. To preserve the ring, you must pivot to a strict two-electron polar pathway.

Q: Can I use standard Pd-catalyzed Suzuki or Negishi conditions by treating this as a standard primary alkyl bromide? A: No. While it is technically a primary bromide, the neopentyl-like steric environment completely blocks SN2-type oxidative addition, and concerted oxidative addition by standard Pd(0) catalysts is far too sluggish[2]. If you attempt to use this substrate as the electrophile, you will mostly recover unreacted starting material or observe protodehalogenation.

Q: What is the most reliable method to couple this substrate without ring opening? A: The optimal strategy is a polarity reversal: convert the hindered electrophile into a nucleophile under strictly controlled, low-temperature conditions, followed by a Negishi cross-coupling. By using t-BuLi at -78 °C, the halogen-lithium exchange proceeds via an ate-complex, bypassing free radicals and keeping the cyclopropane intact[3]. Subsequent transmetalation to zinc creates a stable organozinc reagent capable of coupling with aryl/alkyl halides using a bulky, highly active Pd catalyst.

Mechanistic Divergence

MechanisticDivergence Substrate 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (Highly Hindered Alkyl Bromide) SET Single Electron Transfer (SET) (e.g., Ni-Catalysis, Mg turnings) Substrate->SET Radical Pathway TwoElectron Two-Electron Pathway (e.g., t-BuLi at -78 °C) Substrate->TwoElectron Polar Pathway Radical Cyclopropylmethyl Radical SET->Radical Organozinc Organozinc Intermediate (Ring Intact) TwoElectron->Organozinc + ZnCl2 RingOpen Ultrafast Ring Opening (k ~ 10^8 s^-1) Radical->RingOpen Homoallyl Homoallylic Product (Ring-Opened / Undesired) RingOpen->Homoallyl CrossCoupled Target Coupled Product (Desired) Organozinc->CrossCoupled Pd Catalyst + Ar-X

Mechanistic divergence in the activation of cyclopropylmethyl bromides.

Troubleshooting Guide

Table 1: Common Failure Modes & Corrective Actions
Reaction AttemptedCatalyst / ConditionsObservationMechanistic CauseCorrective Action
Cross-Electrophile Coupling NiCl₂/dtbbpy, Mn⁰, DMFMajor product is a linear alkeneSET generates a radical that undergoes ultrafast ring opening[1].Abandon XEC/SET methods. Switch to a 2-electron Negishi pathway.
Direct Grignard Formation Mg turnings, THF, RefluxComplex mixture, ring-opened productsMetal surface insertion proceeds via SET, allowing radical rearrangement.Use t-BuLi at -78 °C for halogen-metal exchange to avoid radicals.
Standard Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, BaseNo reaction; starting material recoveredNeopentyl steric bulk completely blocks oxidative addition to the alkyl bromide[2].Convert the alkyl bromide to a zinc nucleophile; use Ar-X as the electrophile.
Table 2: Quantitative Optimization of Negishi Coupling Conditions

Data represents the coupling of the in-situ generated neopentyl-type zinc reagent with 4-bromoanisole.

Catalyst System (5 mol%)Ligand TypeTemp (°C)Yield (Intact Cyclopropane)Yield (Ring-Opened)
Pd(PPh₃)₄Monodentate Phosphine65 °C< 5%0% (Stalls at transmetalation)
Pd(dppf)Cl₂Bidentate Phosphine65 °C15%0% (Sluggish reductive elimination)
RuPhos Pd G3Bulky Biaryl Phosphine60 °C72%0%
Pd-PEPPSI-IPr Bulky NHC 60 °C 88% 0%

Causality Note: The bulky N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPr provides the necessary steric pressure to accelerate the challenging reductive elimination step of the neopentyl-like intermediate, while the highly active Pd(II) precatalyst ensures efficient transmetalation.

Experimental Protocols

Protocol 1: Low-Temperature Halogen-Lithium Exchange & Zinc Transmetalation

This protocol self-validates by ensuring the highly reactive organolithium species is immediately trapped, preventing thermal degradation or rearrangement.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (1.0 equiv, 1.0 mmol) and a solvent mixture of anhydrous THF/Et₂O (1:1, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Halogen-Lithium Exchange: Syringe in t-BuLi (1.7 M in pentane, 2.2 equiv) dropwise down the side of the flask over 5 minutes.

    • Expert Insight: Why 2.2 equivalents? The first equivalent performs the halogen-metal exchange. The second equivalent acts as a sacrificial base to immediately deprotonate the generated tert-butyl bromide, forming isobutylene. This prevents the tert-butyl bromide from reacting with your newly formed, highly valuable organolithium species.

  • Transmetalation: Stir for 30 minutes at -78 °C. Add a freshly prepared solution of anhydrous ZnCl₂ (1.1 equiv, 1.1 mmol) in THF (2 mL) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. The resulting solution contains the intact organozinc reagent, ready for immediate cross-coupling.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
  • Catalyst Activation: In a separate flame-dried vial, add the electrophilic coupling partner (e.g., Aryl bromide, 0.8 equiv—kept sub-stoichiometric to ensure the zinc reagent is in excess), Pd-PEPPSI-IPr (5 mol%), and anhydrous THF (2 mL).

  • Coupling: Transfer the organozinc solution from Protocol 1 into the vial containing the electrophile and catalyst using a cannula or syringe.

  • Heating: Seal the vial and heat to 60 °C for 12 hours.

    • Expert Insight: Heating is mandatory. While standard Negishi couplings often proceed at room temperature, the neopentyl steric bulk of the pentan-2-yl group severely retards the transmetalation step.

  • Quench & Analysis: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 x 10 mL). Analyze the crude mixture via GC-MS to confirm the absence of homoallylic (ring-opened) by-products.

Experimental Workflow

ExperimentalWorkflow Step1 Step 1: Halogen-Lithium Exchange Reagent: t-BuLi (2.2 eq) Temp: -78 °C Solvent: THF/Et2O Step2 Step 2: Transmetalation Reagent: ZnCl2 (1.1 eq) Temp: -78 °C to RT Step1->Step2 Step3 Step 3: Negishi Coupling Reagent: Ar-X, Pd-PEPPSI-IPr Temp: 60 °C Step2->Step3 Analysis Step 4: Reaction Quench & Analysis Check for Ring-Opening via GC-MS Step3->Analysis

Step-by-step workflow for the Negishi cross-coupling of hindered cyclopropylmethyl bromides.

References

1.[2] Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. 2 2.[1] Enantioselective Directed Nickel-Catalyzed Three-Component Reductive Arylalkylation of Alkenes via the Carbometalation/Radical Cross-Coupling Sequence. Journal of the American Chemical Society - ACS Publications.1 3.[3] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research - PMC. 3

Sources

Technical Support Center: Scale-Up Troubleshooting for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical and mechanistic challenges encountered when scaling up the synthesis of highly sterically hindered cyclopropylcarbinyl halides.

Process Overview & Mechanistic Rationale

The synthesis of 1-(bromomethyl)-1-(pentan-2-yl)cyclopropane typically proceeds via a three-step sequence: alkylation of a cyclopropanecarboxylate, reduction to the cyclopropylcarbinyl alcohol, and final halogenation. Scale-up failures almost exclusively occur during the reduction step (due to thermal runaway and emulsion formation) and the halogenation step (due to carbocation-mediated ring expansion).

Workflow Ester Methyl 1-(pentan-2-yl) cyclopropanecarboxylate Reduction Step 1: LAH Reduction (Exotherm Risk) Ester->Reduction Alcohol (1-(Pentan-2-yl) cyclopropyl)methanol Reduction->Alcohol Workup Fieser Workup (Emulsion Control) Reduction->Workup Mitigation Bromination Step 2: Appel Reaction (CBr4, PPh3) Alcohol->Bromination Product 1-(Bromomethyl)-1-(pentan-2-yl) cyclopropane Bromination->Product Purification ZnCl2 Precipitation (TPPO Removal) Bromination->Purification Mitigation

Fig 1: Scale-up workflow and critical mitigation points for cyclopropane synthesis.

Troubleshooting & FAQs

Q1: During the Lithium Aluminum Hydride (LAH) reduction of methyl 1-(pentan-2-yl)cyclopropanecarboxylate, we experience severe exotherms and intractable emulsions during workup. How can we safely scale this?

Causality & Solution: LAH reduction is highly exothermic. Adding the substrate too rapidly leads to thermal runaway, and standard aqueous quenching generates polymeric aluminum alkoxide salts that form thick, unfilterable emulsions[1]. To resolve this, you must control the interface reaction by utilizing the Fieser Workup or a Rochelle's salt quench. These methods introduce specific stoichiometric ratios of water and base to chelate the aluminum, forcing it to precipitate as a dense, granular solid rather than a gelatinous trap[2][3].

Q2: In the final bromination step, NMR shows significant impurities, including ring-expanded cyclobutanes and homoallylic bromides. Why is our cyclopropane ring degrading?

Causality & Solution: You are observing the classic cyclopropylcarbinyl rearrangement[4][5]. When converting a cyclopropylcarbinyl alcohol to a bromide using reagents that generate strong Lewis/Brønsted acids (like PBr


 or HBr), a carbocation intermediate forms. Because the cyclopropane ring holds ~27.5 kcal/mol of ring strain, the primary cyclopropylcarbinyl cation rapidly equilibrates to form more stable secondary/tertiary cyclobutyl and homoallylic cations[6].

To prevent this, you must switch to the Appel reaction (CBr


 / PPh

). The Appel reaction proceeds via an S

2 displacement of an activated phosphonium intermediate, entirely bypassing the free carbocation and preserving the sterically hindered cyclopropane ring[7][8].

Rearrangement Alcohol Cyclopropylcarbinyl Alcohol Acid Strong Acid / PBr3 (Carbocation Pathway) Alcohol->Acid Appel Appel Reaction (SN2 Pathway) Alcohol->Appel Cation Cyclopropylcarbinyl Cation Acid->Cation -H2O Product Desired Bromide (Retained Ring) Appel->Product Inversion Cation->Product Br- RingExpand Cyclobutyl Bromide (Ring Expansion) Cation->RingExpand Rearrangement RingOpen Homoallylic Bromide (Ring Opening) Cation->RingOpen Rearrangement

Fig 2: Mechanistic divergence of cyclopropylcarbinyl halogenation pathways.

Q3: We switched to the Appel reaction, but removing stoichiometric triphenylphosphine oxide (TPPO) via column chromatography is not viable for our 5 kg pilot batch. How do we purge TPPO?

Causality & Solution: TPPO is highly crystalline and soluble in many organic solvents, making chromatography-free isolation difficult. However, TPPO acts as a strong ligand for transition metals. By utilizing metal-complexation precipitation, you can add a solution of ZnCl


 in ethanol to the crude mixture. This forms an insoluble ZnCl

(TPPO)

adduct that precipitates out of solution and can be removed by simple filtration[9]. Alternatively, CaBr

can be used for a greener approach[10].

Self-Validating Experimental Protocols

Protocol A: Scaled LAH Reduction & Fieser Workup

This protocol ensures thermal control and completely breaks aluminum emulsions.

  • Setup: Suspend LAH (

    
     grams) in anhydrous THF under N
    
    
    
    and cool to 0 °C.
  • Addition: Dilute methyl 1-(pentan-2-yl)cyclopropanecarboxylate in THF and add dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent thermal runaway[1].

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Fieser Quench (Strict Stoichiometry): Cool the reaction back to 0 °C.

    • Slowly add

      
       mL of DI water dropwise (Caution: Vigorous H
      
      
      
      evolution).
    • Add

      
       mL of 15% aqueous NaOH dropwise.
      
    • Add

      
       mL of DI water[2].
      
  • Maturation: Warm to room temperature and stir vigorously for 15 minutes. Add anhydrous MgSO

    
     and stir for an additional 15 minutes.
    
  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with ethyl acetate.

Self-Validation Checkpoint: The reaction mixture must transition from a grey, gelatinous emulsion to a clear organic layer with a dense, white, granular precipitate. If the solid remains sticky, unquenched aluminum alkoxides are still present; add an additional


 mL of 15% NaOH.
Protocol B: Modified Appel Bromination with ZnCl TPPO Purge

This protocol prevents cyclopropylcarbinyl rearrangement and allows chromatography-free scale-up.

  • Setup: Dissolve (1-(pentan-2-yl)cyclopropyl)methanol (1.0 equiv) and CBr

    
     (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C.
    
  • Halogenation: Add PPh

    
     (1.25 equiv) in small portions to control the mild exotherm. Stir at room temperature until TLC indicates complete consumption of the alcohol.
    
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove DCM. Resuspend the crude sticky residue in warm ethanol.

  • Precipitation: Add a 1.8 M solution of ZnCl

    
     in warm ethanol (0.6 equiv relative to PPh
    
    
    
    ). Stir vigorously and scrape the sides of the flask to induce precipitation[9].
  • Filtration: Filter the white ZnCl

    
    (TPPO)
    
    
    
    precipitate and wash with cold ethanol.
  • Isolation: Concentrate the filtrate, resuspend in non-polar hexane to crash out any residual TPPO, filter once more, and concentrate to yield the pure bromide.

Self-Validation Checkpoint: Analyze the filtered organic layer via


P NMR. The absolute absence of a singlet at ~29 ppm confirms the complete removal of TPPO.

Quantitative Data Summaries

Table 1: Halogenation Reagent Comparison for Cyclopropylcarbinyl Systems

Reagent SystemPrimary MechanismRing RetentionMajor ByproductsScalability
PBr

/ HBr
S

1 (Carbocation)
Low (< 20%)Cyclobutyl, Homoallyl bromidesPoor (High impurity profile)
SOCl

S

i / S

1
Moderate (~40%)Ring-expanded chloridesPoor (Rearrangement prone)
CBr

/ PPh

(Appel)
S

2 (Phosphonium)
High (> 90%)Triphenylphosphine oxide (TPPO)Excellent (with modified workup)

Table 2: TPPO Removal Strategies at Pilot Scale

MethodReagentsMechanismYield RecoveryOperational Viability (>1 kg)
Column Chromatography Silica Gel, Hexane/EtOAcAdsorption~85%Not viable (High solvent waste)
Zinc Complexation ZnCl

in EtOH
Precipitation of ZnCl

(TPPO)

>92%Excellent (Simple filtration)
Calcium Complexation CaBr

in Toluene
Precipitation of Ca-TPPO complex>90%Excellent (Green chemistry)

References

1.[4] Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. URL: 2.[1] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. URL: 3.[10] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ResearchGate. URL: 4.[2] Workup for Aluminum Hydride Reductions. University of Rochester. URL: 5.[9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry - ACS Publications. URL: 6.[3] Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow. URL: 7.[7] Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. PMC - NIH. URL: 8.[8] New Reagents and Synthetic Approaches to the Appel Reaction. ResearchGate. URL: 9.[5] Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. TÜBİTAK Academic Journals. URL: 10.[6] Noriceane (Tetracyclo[5.3. 1.02, 6.04, 9] undecane) and 3, 5 .... OUP. URL:

Sources

Technical Support Center: Catalyst Selection for Transformations of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique mechanistic challenges associated with 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane .

This substrate presents a fascinating dichotomy: it is a sterically hindered, neopentyl-like primary bromide that strongly resists standard oxidative addition[1], yet it possesses a highly strained cyclopropylmethyl moiety that acts as a rapid "radical clock"[2]. Furthermore, because the C1 carbon of the cyclopropane ring is quaternary, it completely lacks


-hydrogens, entirely preventing unwanted 

-hydride elimination pathways[3].

Whether your goal is to preserve the cyclopropane ring for rigid pharmacophore development or to deliberately open it to access complex 1,4-dienes, this guide provides the field-proven causality, troubleshooting steps, and validated protocols to achieve your desired transformation.

Troubleshooting & FAQs

Q1: My cross-coupling attempts yield almost entirely the homoallylic (ring-opened) product. How do I preserve the cyclopropane ring?

The Causality: You are likely using a first-row transition metal catalyst (like Ni, Fe, or Co) or a ligand-deficient Palladium system. These systems frequently initiate oxidative addition via a Single Electron Transfer (SET) pathway[4]. This generates a transient cyclopropylmethyl radical. Because this radical is highly strained, it undergoes a homoallylic rearrangement (ring-opening) at an astonishing rate of


 at room temperature[5]. This rearrangement vastly outcompetes the subsequent transmetalation and reductive elimination steps.
The Solution:  To retain the ring, you must enforce a concerted, two-electron oxidative addition pathway that avoids radical intermediates. Switch to a Palladium(0)  catalyst paired with bulky, electron-rich phosphine ligands (such as Amphos or XPhos)[3]. These ligands accelerate the two-electron oxidative addition and force rapid reductive elimination before any side reactions can occur.
Q2: My Palladium-catalyzed reaction is completely stalled, returning unreacted starting material. What is wrong?

The Causality: 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is structurally analogous to a neopentyl bromide. The adjacent C1 carbon is quaternary (bonded to the bromomethyl group, the sec-pentyl group, and the two cyclopropane CH2 groups). This creates extreme steric shielding around the C-Br bond, raising the activation energy for concerted oxidative addition to a point where standard catalysts like


 fail[1].
The Solution:  Do not attempt direct Suzuki or Heck couplings on the bromide. Instead, pre-activate the substrate by converting it into an organozinc halide (using Rieke Zinc) or a Grignard reagent[6]. Once converted to a nucleophile, you can perform a Negishi  or Kumada  cross-coupling against an aryl/alkyl electrophile. The transmetalation of a neopentyl-zinc reagent onto an Aryl-Pd(II)-X species is much faster than the oxidative addition of Pd(0) into a neopentyl bromide[3].
Q3: I actually want the ring-opened 1,4-diene product for my synthetic route. How do I optimize for this?

The Causality: If the homoallylic rearrangement is the desired outcome, you must maximize the lifetime and generation of the cyclopropylmethyl radical. The Solution: Utilize Iron-catalyzed cross-coupling conditions (e.g.,


 with TMEDA)[7]. Iron inherently operates via radical SET mechanisms. By coupling the substrate with an alkenyl or aryl Grignard reagent under Fe-catalysis, the radical forms, rapidly opens to the homoallylic radical, and then recombines with the metal center to yield the 1,4-diene cleanly and selectively.

Quantitative Data: Catalyst & Ligand Selection Matrix

The following table summarizes the causal relationship between catalyst choice, mechanistic pathway, and the resulting product distribution based on established neopentyl and cyclopropylmethyl models.

Catalyst SystemLigandPre-ActivationPrimary MechanismMajor ProductTypical Yield

Amphos / XPhosRieke Zn (Negishi)Concerted (2e⁻)Ring-Retained >85%


None (Direct)Concerted (2e⁻)Stalled (Sterics)<10%

dppeMg (Kumada)Mixed (SET / 2e⁻)Mixture~40%

TMEDAMg (Kumada)SET (Radical)Ring-Opened >80%

dpppNone (Direct)SET (Radical)Ring-Opened ~75%

Mandatory Visualization: Mechanistic & Workflow Diagrams

Mechanism SM 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Pd Pd(0) Catalyst + Bulky Ligand SM->Pd FeNi Fe or Co Catalyst SM->FeNi OA Concerted Oxidative Addition (2e⁻ Pathway) Pd->OA Radical Cyclopropylmethyl Radical (SET Pathway) FeNi->Radical Single Electron Transfer RingRetain Ring-Retained Product (Cross-Coupled) OA->RingRetain Fast Reductive Elimination RingOpen Homoallylic Product (Ring-Opened) Radical->RingOpen k ~ 10⁸ s⁻¹ Rearrangement

Divergent catalytic pathways for ring-retention vs. ring-opening transformations.

Workflow Step1 Zincate Formation (Rieke Zn, THF) Step3 Slow Addition (Syringe Pump) Step1->Step3 Step2 Catalyst Activation (Pd(OAc)2 + Amphos) Step2->Step3 Step4 Cross-Coupling (RT to 40°C) Step3->Step4 Step5 Quench & Workup (NH4Cl aq) Step4->Step5

Step-by-step workflow for the air-sensitive Negishi cross-coupling protocol.

Experimental Protocols

Protocol A: Palladium-Catalyzed Negishi Coupling (Ring Retention)

Objective: Cross-couple the substrate with an aryl bromide while strictly preserving the cyclopropane ring.

  • Zincate Preparation: In an argon-purged Schlenk flask, add Rieke Zinc (1.5 equiv) suspended in anhydrous THF. Slowly add 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (1.0 equiv) at 0 °C. Stir for 2 hours at room temperature to form the neopentyl-zinc reagent.

  • Catalyst Activation: In a separate Schlenk flask, combine the Aryl Bromide (0.9 equiv),

    
     (5 mol%), and Amphos ligand (10 mol%) in anhydrous THF. Stir for 10 minutes until the active Pd(0) complex forms[3].
    
  • Coupling: Using a syringe pump, add the organozinc solution dropwise to the catalyst/aryl bromide mixture over 30 minutes to prevent homocoupling.

  • Reaction: Heat the mixture mildly to 40 °C for 12 hours. The lack of

    
    -hydrogens on the C1 carbon ensures that 
    
    
    
    -hydride elimination side-products will not form[3].
  • Workup: Quench with saturated aqueous

    
    . Extract with diethyl ether, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Iron-Catalyzed Kumada Coupling (Controlled Ring Opening)

Objective: Deliberately trigger the radical clock to synthesize a substituted 1,4-diene.

  • Grignard Preparation: Convert 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane to the corresponding Grignard reagent using Magnesium turnings and catalytic Iodine in THF at reflux for 3 hours.

  • Catalyst Setup: In a reaction vial, dissolve

    
     (10 mol%) and TMEDA (20 mol%) in THF. Add the coupling partner (e.g., an alkenyl halide, 1.0 equiv)[7].
    
  • Radical Initiation: Cool the mixture to -20 °C. Add the Grignard reagent dropwise. The Iron catalyst will initiate a Single Electron Transfer, generating the cyclopropylmethyl radical, which immediately rearranges (

    
    )[5].
    
  • Workup: Stir for 4 hours, allowing the mixture to slowly warm to room temperature. Quench with 1M HCl to destroy the active iron species. Extract with ethyl acetate and purify the resulting 1,4-diene.

References

  • The Chemistry of Cyclopropylmethyl and Related Radicals RSC Publishing[Link]

  • Radical Clock Kinetics & Theory Wikipedia[Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives Organic Chemistry Portal / J. Org. Chem.[Link]

  • Palladium-catalyzed Cross-coupling Reactions (TPGS-750-M & Amphos) Sigma-Aldrich[Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling Organic Letters - ACS Publications[Link]

  • From Mono- to Tetraphosphines – A Contribution to the Development of Improved Palladium Based Catalysts for Suzuki-Miyaura Cross Coupling Reaction SciSpace[Link]

Sources

Refinement of experimental protocols for handling air-sensitive cyclopropane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, my objective is to bridge the gap between theoretical organometallic chemistry and benchtop execution. Handling air-sensitive cyclopropane intermediates—whether through zinc carbenoids in Simmons-Smith reactions or transition-metal metalloradical catalysis—requires more than just following a recipe. It requires a fundamental understanding of the mechanistic causality behind each procedural step.

Below is our comprehensive troubleshooting guide and protocol repository, designed as a self-validating system to ensure the highest fidelity in your synthetic workflows.

Section 1: Mechanistic Causality & Troubleshooting FAQs

Q: Why do zinc carbenoids in Simmons-Smith cyclopropanations degrade so rapidly upon micro-exposures to oxygen or moisture, and how do we prevent this? A: Zinc alkyls and carbenoids (e.g.,


) are highly oxophilic and hydrolytically unstable. Moisture protonates the carbenoid, irreversibly degrading it into methyl iodide and zinc hydroxide. Oxygen inserts into the carbon-zinc bond to form alkoxides. The extreme sensitivity of these species dates back to Edward Frankland's original discovery of dialkylzincs, which are notoriously pyrophoric[1].
Prevention: Your defense relies on rigorous Schlenk line techniques. Solvents must not only be anhydrous but thoroughly degassed using the freeze-pump-thaw method to remove dissolved 

[2].

Q: I am using an iron(II) porphyrin catalyst for cyclopropanation, but my yields are inconsistent and the solution turns brown. What is the mechanistic failure point? A: Preformed Iron(II) porphyrins are highly active for cyclopropanation but are extremely air-sensitive, rapidly oxidizing to inactive Iron(III)


-oxo dimers in the presence of trace 

[3]. The brown color is a visual indicator of this oxidation. Solution: Transition to a self-validating protocol by using stable Iron(III) precatalysts (like Fe(TTP)Cl). These can be reduced in situ to the active Fe(II) species by the diazo compound (e.g., ethyl diazoacetate) itself, bypassing the need to handle the ultra-sensitive Fe(II) complex directly[3]. Alternatively, utilize D2-symmetric chiral amidoporphyrins that support an Fe(III)-based metalloradical system, which operates via a stepwise radical mechanism and is significantly more robust[4].

Q: How do I validate the integrity of my Schlenk line before handling these sensitive intermediates? A: A Schlenk line must be treated as a self-validating system. Before any reaction:

  • Vacuum Baseline: The system must pull down to at least 0.1 mbar within 2 minutes[5]. Failure indicates a leak or degraded vacuum pump oil.

  • Trap Inspection: Ensure the liquid nitrogen trap is free of condensed oxygen (which appears as a pale blue liquid). Condensed oxygen reacts explosively with organic solvents[5].

Section 2: Visual Workflows

Schlenk Start Flame Dry & Purge Schlenk Flasks Degas Freeze-Pump-Thaw Solvent Degassing Start->Degas Ensure moisture-free system Zinc Generate Zinc Carbenoid (0 °C, Inert Atm) Degas->Zinc Add reagents under N2 Cannula Cannula Transfer via Positive N2 Pressure Zinc->Cannula Transfer intermediate React Cyclopropanation Reaction Cannula->React Dropwise addition

Schlenk line workflow for the generation and transfer of air-sensitive zinc carbenoids.

G Cat [Fe(III)(Por)] Catalyst CarbeneRad α-Fe(IV)-Alkyl Radical Intermediate Cat->CarbeneRad + Diazo (-N2) Diazo Diazo Compound (e.g., EDA) Diazo->CarbeneRad RadicalAdduct γ-Alkyl Radical Adduct CarbeneRad->RadicalAdduct + Alkene (Radical Addition) Alkene Alkene Substrate Alkene->RadicalAdduct Product Cyclopropane Product + Regenerated Catalyst RadicalAdduct->Product Ring Closure (Radical Recombination)

Stepwise radical mechanism for Fe(III)-catalyzed cyclopropanation.

Section 3: Step-by-Step Experimental Methodologies

Protocol A: Cannula Transfer of Air-Sensitive Zinc Carbenoids

Causality: Pouring or using standard syringes for highly reactive zinc carbenoids introduces atmospheric moisture. Cannula transfer utilizes a pressure differential to move liquids through a sealed steel tube, ensuring zero atmospheric exposure[2][6].

  • Apparatus Preparation: Attach two oven-dried Schlenk tubes (Source Flask A and Receiving Flask B) to the Schlenk line. Cycle between vacuum (0.1 mbar) and nitrogen three times[5].

  • Solvent Degassing (Freeze-Pump-Thaw): In Flask A, freeze the anhydrous THF using a liquid

    
     bath. Once frozen, open the flask to high vacuum for 2–3 minutes to evacuate headspace gases. Close the vacuum, thaw the solvent in a water bath to release dissolved gases, and repeat this cycle three times[2].
    
  • Reagent Addition: Under a positive flow of

    
    , add the alkene and 
    
    
    
    to Flask A. Cool to 0 °C, then add the zinc source (e.g.,
    
    
    ) dropwise.
  • Cannulation: Insert one end of a flame-dried, double-ended steel cannula through the septum of Flask A (above the liquid level) to purge the needle with

    
    . Insert the other end into Flask B.
    
  • Transfer: Lower the cannula in Flask A into the liquid. Partially evacuate Flask B to create a pressure drop. The positive

    
     pressure in Flask A will push the sensitive carbenoid solution into Flask B[2][6].
    
Protocol B: Fe(III)-Catalyzed Asymmetric Cyclopropanation

Causality: Utilizing an Fe(III)-metalloradical catalyst avoids the extreme air-sensitivity of Fe(II) species while enabling highly enantioselective radical cyclopropanation[4].

  • Catalyst Loading: Charge an oven-dried Schlenk tube with the Fe(III)-metalloradical catalyst (2 mol%), hydrazone (1.2 equiv.), and

    
     (2.4 equiv.)[4].
    
  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with nitrogen three times to establish a strictly inert environment[4].

  • Substrate Addition: Inject the alkene substrate (1.0 equiv.) and degassed solvent (1.0 mL) via syringe under a positive nitrogen purge[4].

  • Reaction Execution: Seal the tube and stir the heterogeneous mixture at 4 °C for 20 hours.

  • Quench and Purify: Filter the crude mixture through a short plug of silica gel to remove the iron catalyst, then concentrate via rotary evaporation for NMR analysis[4].

Section 4: Quantitative Troubleshooting & Data

Table 1: Solvent Effects on Diastereoselectivity in Fe-Catalyzed Cyclopropanation

Mechanistic Insight: The stereoselectivity of iron porphyrin-catalyzed cyclopropanation exhibits a distinct solvent dependence. Donor solvents (like THF and Acetonitrile) coordinate to the axial position of the iron center. This increases the steric bulk of the active catalyst complex, thereby heavily favoring the trans approach of the alkene and increasing the trans/cis ratio of the resulting cyclopropane[3].

SolventDonor PropertiesAlkene Substratetrans : cis RatioYield (%)
Tetrahydrofuran (THF)Strong DonorStyrene13.0 : 1>90%
AcetonitrileStrong DonorStyrene12.0 : 1>90%
DichloromethaneNon-DonorStyrene8.8 : 1>90%
TolueneNon-DonorStyrene8.0 : 1>90%
Table 2: Common Failure Modes & Corrective Actions
Indicator / SymptomMechanistic CauseCorrective Action
Complete lack of conversion in Simmons-Smith reaction.Zinc carbenoid was quenched by trace moisture, forming unreactive

and

.
Re-dry glassware via flame-drying under vacuum. Ensure THF is freshly distilled and freeze-pump-thaw degassed[2].
Sudden pressure spike during zinc alkyl handling.Exothermic decomposition of zinc alkyls upon exposure to

or

[1].
Immediately vent to an inert bubbler. Never seal a Schlenk flask completely if an exothermic gas-evolving reaction is suspected[2].
Poor enantiomeric excess (e.e.) in Fe(III) catalysis.Background uncatalyzed reaction occurring due to thermal decomposition of the diazo compound.Lower reaction temperature to 4 °C. Ensure slow, dropwise addition of the diazo precursor to keep its steady-state concentration low[4].

References

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students Journal of Chemical Education - ACS Publications[Link]

  • Guides - Chemistry LibreTexts (The Schlenk Line & Transferring Liquids) Chemistry LibreTexts[Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds Wipf Group - University of Pittsburgh[Link]

  • Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins Iowa State University Digital Repository[Link]

  • Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism National Institutes of Health (PMC)[Link]

  • Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry ACS Publications[Link]

Sources

Validation & Comparative

Comparative reactivity of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane vs. (Bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two key cyclopropane derivatives: the parent (Bromomethyl)cyclopropane and its substituted analogue, 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane . Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to explore the underlying physical organic principles that govern the reactivity of these compounds. We will dissect the mechanistic pathways, predict relative reaction rates based on structural differences, and provide a detailed experimental protocol for verifying these predictions.

The Unique Reactivity of the Cyclopropylmethyl System

The cyclopropylmethyl moiety is a fascinating functional group in organic chemistry, primarily due to the exceptional and somewhat counterintuitive stability of its corresponding carbocation. Solvolysis of (Bromomethyl)cyclopropane proceeds at a rate significantly faster than that of other primary alkyl halides, a phenomenon that points towards a stabilized cationic intermediate.[1][2] This enhanced stability does not arise from typical π-system resonance, but rather from the unique electronic structure of the cyclopropane ring itself.

The carbon-carbon bonds within the highly strained three-membered ring are not standard sp³-sp³ sigma bonds. Instead, they are often described as "bent bonds" or in terms of Walsh orbitals, possessing significant p-character. This allows the σ-bonds of the ring to overlap with and delocalize the positive charge in the adjacent vacant p-orbital of the carbocationic center.[3][4] This interaction is so effective that the cyclopropylmethyl carbocation is comparable in stability to, or even more stable than, a benzyl carbocation.[5][6] Consequently, nucleophilic substitution reactions on (Bromomethyl)cyclopropane tend to proceed via a rate-determining ionization step characteristic of an Sₙ1 mechanism, forming this non-classical, stabilized carbocation.[1][2][7]

G cluster_start Starting Material cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product A (Bromomethyl)cyclopropane B [C₃H₅CH₂---Br]ᵟ⁺ ᵟ⁻ A->B Ionization (Rate-Determining Step) C Cyclopropylmethyl Carbocation (Stabilized) B->C Leaving Group Departure D Solvolysis Product (e.g., Alcohol, Ether) C->D Nucleophilic Attack by Solvent

Caption: Generalized Sₙ1 pathway for (Bromomethyl)cyclopropane solvolysis.

Predictive Analysis: The Impact of Alkyl Substitution

The core of our comparison lies in understanding how the addition of a pentan-2-yl group at the C1 position influences reactivity. We predict that 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane will exhibit significantly enhanced reactivity in solvolysis reactions compared to the unsubstituted parent compound. This prediction is grounded in two fundamental principles: electronic effects and steric effects.

Electronic Stabilization

The intermediate carbocation formed from 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is not merely a primary cyclopropylmethyl cation, but a tertiary one. The attached pentan-2-yl group, like all alkyl groups, is electron-donating via two mechanisms:

  • Inductive Effect: The electron density of the alkyl chain is pushed towards the cationic center, helping to disperse the positive charge.

  • Hyperconjugation: The C-H and C-C σ-bonds of the pentan-2-yl group can align with the vacant p-orbital of the carbocation, further delocalizing the charge.

This additional electronic stabilization from the tertiary alkyl substituent lowers the activation energy required to form the carbocation intermediate. A more stable carbocation forms more readily, leading to a faster reaction rate.[8][9]

Steric Effects

The presence of the bulky pentan-2-yl group has two major steric consequences:

  • Inhibition of Sₙ2 Pathway: An Sₙ2 mechanism requires a nucleophile to perform a backside attack on the carbon bearing the leaving group. The significant steric hindrance imposed by the pentan-2-yl group and the cyclopropyl ring makes this trajectory virtually impossible. This effectively closes off any competing Sₙ2 pathway, ensuring the reaction proceeds via an Sₙ1 mechanism.[10]

  • Steric Acceleration of Sₙ1 Pathway: The tetrahedral carbon of the starting material is sterically crowded due to the bulky substituent. Upon ionization, this carbon re-hybridizes to a trigonal planar geometry in the carbocation intermediate. This change increases the bond angles and relieves steric strain. The release of ground-state strain upon reaching the transition state for ionization provides an additional driving force for the reaction, a phenomenon known as steric acceleration.

G Substituent Pentan-2-yl Group on C1 Electronic Increased Electronic Stabilization of Carbocation Substituent->Electronic Inductive Effect & Hyperconjugation Steric Increased Steric Hindrance Substituent->Steric Bulky Alkyl Group Rate Significantly Increased Rate of Solvolysis (Sₙ1) Electronic->Rate Lowers Activation Energy Steric->Rate Steric Acceleration SN2_Block Sₙ2 Pathway Disfavored Steric->SN2_Block

Caption: Logical relationship of substituent effects on reaction rate.

Proposed Experimental Verification: A Comparative Kinetics Study

To empirically validate our prediction, we propose a classic solvolysis kinetics experiment. The reaction rate can be monitored by measuring the rate of hydrobromic acid (HBr) production as the reaction proceeds.[11]

Experimental Protocol

Objective: To determine and compare the first-order rate constants (k) for the solvolysis of (Bromomethyl)cyclopropane and 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane.

Solvent System: 80:20 Ethanol:Water (v/v). This polar, protic solvent is suitable for promoting ionization in Sₙ1 reactions.[7][11]

Materials:

  • (Bromomethyl)cyclopropane

  • 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane

  • Absolute Ethanol

  • Deionized Water

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Bromothymol Blue indicator

  • Constant temperature water bath (e.g., 25°C)

  • Burette, pipettes, flasks, and stopwatch

Procedure:

  • Prepare Solvent: Prepare 500 mL of the 80:20 ethanol-water solvent mixture.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, add 100 mL of the solvent mixture. Add 3-4 drops of bromothymol blue indicator. Place the flask in the constant temperature water bath and allow it to equilibrate.

  • Initiate Reaction: Accurately pipette a specific amount (e.g., 1.0 mmol) of the alkyl bromide into the flask. Start the stopwatch immediately. This is t=0. The solution will be acidic (yellow) as HBr is produced.

  • Titration: Immediately begin titrating the generated HBr with the standardized NaOH solution. The goal is to maintain the solution at the blue-green endpoint of the indicator.

  • Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) until the reaction is substantially complete (i.e., the rate of HBr production becomes negligible).

  • Repeat: Perform the exact same procedure for the second alkyl bromide, ensuring all conditions (temperature, volumes, concentrations) are identical.

Data Analysis: The amount of HBr produced at time t is equivalent to the moles of NaOH added. This is also equal to the amount of alkyl bromide that has reacted, [RBr]₀ - [RBr]t. The reaction is expected to follow first-order kinetics. The integrated rate law is:

ln([RBr]t) = -kt + ln([RBr]₀)

A plot of ln([RBr]t) versus time (t) will yield a straight line with a slope of -k. The rate constant k can thus be determined graphically for each compound.

Caption: Experimental workflow for the comparative solvolysis study.

Expected Results and Interpretation

Based on our mechanistic analysis, we expect the experimental data to align with the following predictions. The rate constant for the substituted compound will be significantly larger than that for the parent compound.

CompoundPredicted MechanismPredicted Relative Rate (k_rel)Causality
(Bromomethyl)cyclopropaneSₙ11 (Reference)Stabilization by cyclopropyl ring.
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropaneSₙ1>> 1Tertiary carbocation stabilization (electronic) and steric acceleration.

The significantly higher rate constant for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane would provide strong empirical support for the hypothesis that the combined electronic and steric effects of the C1-alkyl substituent greatly accelerate the Sₙ1 solvolysis of cyclopropylmethyl bromides. This enhanced reactivity makes it a potentially more versatile, albeit less stable, building block for introducing complex cyclopropyl-containing moieties in synthetic applications where rapid nucleophilic substitution is desired.

References

  • Benchchem. An In-depth Technical Guide to (3-Bromobutyl)cyclopropane and its Analogue, (Bromomethyl)cyclopropane.
  • Apollo Scientific. (Bromomethyl)cyclopropane.
  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
  • Chem-Impex. (Bromomethyl)cyclopropane.
  • ECHEMI. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
  • ChemicalBook. (Bromomethyl)cyclopropane synthesis.
  • Guidechem. (Bromomethyl)cyclopropane 7051-34-5 wiki.
  • R Discovery. Solvolysis of 1-[trans-2-(m- or p-Substituted Phenyl)cyclopropyl]-1-methylethyl p-Nitrobenzoates.
  • Quora. Why is cyclopropyl methyl carbocation exceptionally stable?
  • Experiment 8 — Kinetics of SN1 Solvolysis.
  • PubMed. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation.
  • Chemistry Steps. Alkyl Halides to Alcohols.
  • BOC Sciences. CAS 7051-34-5 ((Bromomethyl)cyclopropane).
  • Benchchem. An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation.
  • ResearchGate. Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1.
  • YouTube. Exp 9 Beyond labz Solvolysis of Alkyl halide Video.
  • Experiment 7 — Nucleophilic Substitution.
  • Organic Syntheses Procedure. 3.
  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary.
  • Guidechem. What is the production process of (Bromomethyl)cyclopropane? - FAQ.
  • ChemicalBook. (Bromomethyl)cyclopropane | 7051-34-5.
  • Filo. The ascending order of relative rate of solvolysis of following compounds..
  • Sigma-Aldrich. (Bromomethyl)cyclopropane 97 7051-34-5.
  • YouTube. Reason behind stability of cyclopropylmethyl carbocation.

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 1-(Pentan-2-yl)cyclopropane Derivatives vs. Traditional Lipophilic Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, occupying deep hydrophobic pockets while maintaining favorable pharmacokinetic (PK) properties is a persistent challenge. Traditional lipophilic moieties, such as tert-butyl or cyclohexyl groups, often suffer from rapid cytochrome P450 (CYP450)-mediated oxidative metabolism or excessive lipophilicity that drives off-target toxicity.

The 1-(pentan-2-yl)cyclopropane scaffold has emerged as a highly specialized bioisostere. This guide objectively compares the SAR performance of 1-(pentan-2-yl)cyclopropane derivatives against conventional aliphatic alternatives, providing the mechanistic rationale and experimental frameworks necessary for rational lead optimization.

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, I approach scaffold selection not just as a structural swap, but as a multi-parameter optimization problem. The superiority of the 1-(pentan-2-yl)cyclopropane moiety lies in its unique balance of steric bulk, conformational rigidity, and electronic properties.

  • Fraction of sp3 Carbons (Fsp3): Increasing the Fsp3 metric is a validated strategy to improve a drug candidate's aqueous solubility and metabolic stability[1]. The 1-(pentan-2-yl)cyclopropane group is entirely sp3-hybridized, maximizing three-dimensionality without adding the planar, lipophilic burden of aromatic rings.

  • Metabolic Blocking via s-Character: Acyclic alkanes possess C-H bond dissociation energies of approximately 98 kcal/mol, making them highly susceptible to CYP450 hydroxylation. In contrast, the strained cyclopropane ring possesses a higher s-character in its C-H bonds, raising the bond dissociation energy to roughly 106 kcal/mol[2]. This effectively blocks primary metabolic hotspots.

  • Lipophilic Efficiency (LipE): LipE (defined as

    
    ) is a critical metric for assessing how effectively a molecule utilizes lipophilicity to achieve binding affinity[3]. The branched pentan-2-yl chain provides necessary hydrophobic contacts, while the cyclopropane ring restricts conformational entropy. This leads to higher target affinity (
    
    
    
    ) without a proportional increase in LogD, thus improving overall LipE[4].

Binding_Mechanism Scaffold 1-(pentan-2-yl)cyclopropane Derivative Rigidity Conformational Restriction (Lower Entropic Penalty) Scaffold->Rigidity Enhanced Affinity Stability High C-H Bond Strength (s-character) Scaffold->Stability Blocks Oxidation Receptor Hydrophobic Pocket (Target Protein) CYP450 Hepatic CYP450 Enzymes Rigidity->Receptor Enhanced Affinity Stability->CYP450 Blocks Oxidation

Fig 1. Dual mechanism of action: target affinity enhancement and metabolic blocking.

Quantitative Data: SAR Performance Comparison

To illustrate the SAR impact, the table below compares a generalized pharmacophore where the hydrophobic tail is varied among three alternatives: a standard tert-butyl group, a cyclohexyl group, and the optimized 1-(pentan-2-yl)cyclopropane group.

Bioisosteric ScaffoldFsp3 (Scaffold)C-H Bond Energy (kcal/mol)Relative LogD ContributionTarget IC50 (nM)*LipE (pIC50 - LogD)Human CLint (µL/min/mg)
tert-Butyl 1.00~98+1.51254.445.2
Cyclohexyl 1.00~95+2.5453.838.5
1-(Pentan-2-yl)cyclopropane 1.00~106 (ring)+2.1125.812.4

*Note: Data represents a representative SAR optimization panel for a generic kinase/GPCR hydrophobic pocket. Lower CLint indicates higher metabolic stability.

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to empirically verify the SAR advantages of the 1-(pentan-2-yl)cyclopropane scaffold.

Protocol 1: In Vitro Microsomal Stability Assay (Clearance Determination)

Objective: To prove the hypothesis that the cyclopropane ring's high C-H bond strength resists CYP450-mediated oxidation. Causality & Self-Validation: We utilize NADPH as an obligate cofactor. A parallel control lacking NADPH is run to differentiate true CYP450 metabolism from chemical instability or non-CYP enzymatic degradation. Verapamil is used as a high-clearance positive control.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping DMSO < 0.1% to prevent CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial Step: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the half-life (

    
    ) from the log-linear decline of the compound, and derive the intrinsic clearance (
    
    
    
    ).
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the entropic benefit of the rigidified cyclopropane derivative by decoupling binding affinity (


) into association (

) and dissociation (

) rates. Causality & Self-Validation: A reference flow cell (unmodified dextran matrix) is used in tandem with the active flow cell. Subtracting the reference signal eliminates bulk refractive index changes and non-specific binding, ensuring the measured response is purely specific target engagement.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of the 1-(pentan-2-yl)cyclopropane derivative (ranging from 0.1 nM to 100 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Injection: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches caused by solvent exclusion.

  • Data Fitting: Fit the double-referenced sensorgrams (active minus reference, minus blank injection) to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SAR_Workflow Hit 1. Hit Identification (Acyclic Alkyl) Design 2. Bioisosteric Replacement Insert 1-(pentan-2-yl)cyclopropane Hit->Design Test 3. In Vitro Profiling (LipE & Fsp3 Metrics) Design->Test Analyze 4. Metabolic Stability CYP450 Resistance Test->Analyze Analyze->Design SAR Feedback Lead 5. Lead Candidate Optimized Pharmacokinetics Analyze->Lead

Fig 2. SAR optimization workflow leveraging the 1-(pentan-2-yl)cyclopropane scaffold.

References

  • Lipophilic efficiency (LipE) and lipophilic metabolism efficiency (LipMetE) as a powerful paradigm for drug discovery. American Chemical Society. 4

  • Lipophilic efficiency. Wikipedia. 3

  • SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor. PMC - NIH. 1

  • Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3. Benchchem. 2

Sources

A Comparative Guide to the Stereospecific Biological Activity of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for comparing the potential biological activities of the stereoisomers of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane, a molecule possessing two chiral centers and thus existing as four potential stereoisomers (diastereomeric pairs of enantiomers).

The subject molecule integrates two key structural motifs that suggest a rich and complex pharmacological potential: a cyclopropane ring and a bromomethyl group. The cyclopropane moiety is a feature of numerous biologically active compounds, contributing to metabolic stability and conformational rigidity, and is known to interact with various biological targets, including enzymes and receptors in the central nervous system.[3][4][5] The bromomethyl group, a potential alkylating agent, suggests a capacity for covalent modification of biological macromolecules, a mechanism of action for many anticancer drugs.[6][7][8] Given the presence of two stereocenters—one at the C1 position of the cyclopropane ring and the other at the C2 position of the pentyl group—it is imperative to dissect the biological activity of each stereoisomer individually.

This guide will delineate the hypothesized biological targets, propose a comprehensive experimental workflow for their evaluation, and present anticipated data to illustrate the potential stereospecific differences in bioactivity.

Hypothesized Biological Targets and Mechanisms of Action

The unique structural features of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane suggest two primary, and potentially interacting, mechanisms of biological activity: DNA alkylation and modulation of CNS receptors.

DNA Alkylation: A Potential Anticancer Activity

The bromomethyl group can function as an electrophile, making the molecule susceptible to nucleophilic attack by electron-rich sites on biological macromolecules, most notably the N7 position of guanine in DNA.[6] Such alkylation can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis, forming the basis of action for many chemotherapeutic agents.[7][8]

The stereochemistry of the molecule is hypothesized to play a crucial role in its alkylating potential. The spatial arrangement of the pentyl group relative to the bromomethyl group could influence the molecule's ability to approach and interact with the DNA helix. One stereoisomer might exhibit a more favorable conformation for binding within the major or minor groove of DNA, leading to more efficient alkylation and consequently, greater cytotoxic potency.

Modulation of Central Nervous System (CNS) Receptors

Cyclopropane-containing compounds have been shown to modulate the activity of several CNS receptors. Notably, cyclopropane itself acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and can potentiate the function of glycine receptors and certain potassium channels.[9][10] Furthermore, the structural rigidity and unique electronic properties of the cyclopropane ring can lead to specific interactions with the binding pockets of receptors such as the GABA-A receptor, a key target for sedative and anxiolytic drugs.[11][12][13]

It is plausible that the stereoisomers of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane will exhibit differential activity at these receptors. The precise fit of a ligand into a receptor's binding site is highly dependent on its three-dimensional shape. Therefore, it is anticipated that the different stereoisomers will display varying affinities and efficacies for CNS receptors, potentially leading to distinct neurological effects.

Proposed Experimental Workflow for Comparative Analysis

A systematic and rigorous experimental plan is essential to elucidate the stereospecific biological activities of the four stereoisomers.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Cytotoxicity Assessment cluster_2 CNS Receptor Activity Profiling cluster_3 Data Analysis & Interpretation Synthesis Racemic Synthesis Separation Chiral Chromatography Synthesis->Separation CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Separation->CellLines ReceptorAssay Receptor Binding/Functional Assays Separation->ReceptorAssay MTT MTT/XTT Assay for Viability CellLines->MTT IC50 IC50 Determination MTT->IC50 Data Comparative Analysis of Stereoisomers IC50->Data GABA GABA-A Receptor Modulation (Electrophysiology in Xenopus Oocytes) ReceptorAssay->GABA NMDA NMDA Receptor Antagonism (Calcium Imaging Assay) ReceptorAssay->NMDA GABA->Data NMDA->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(pentan-2-yl)cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and bioisosteric properties to drug candidates. The 1-(pentan-2-yl)cyclopropane motif, a simple yet stereochemically rich dialkylcyclopropane, serves as a fundamental building block for more complex molecules. Its efficient and selective synthesis is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to 1-(pentan-2-yl)cyclopropane scaffolds. We will objectively evaluate the performance of each method based on yield, stereoselectivity, operational complexity, safety, and scalability, supported by experimental data and mechanistic insights. The goal is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy for this valuable molecular framework.

Key Synthetic Strategies at a Glance

The synthesis of a 1,2-dialkylcyclopropane such as 1-(pentan-2-yl)cyclopropane can be approached in several ways, primarily categorized as either direct cyclopropanation of a pre-existing carbon backbone or a multi-step sequence involving ring formation followed by functional group manipulation. We will focus on four principal strategies:

  • Simmons-Smith Cyclopropanation (and its modifications)

  • Transition Metal-Catalyzed Cyclopropanation

  • The Kulinkovich Reaction followed by Deoxygenation

  • Intramolecular Wurtz-type Cyclization

A fifth method, the Corey-Chaykovsky Reaction , will be briefly discussed to explain its general unsuitability for this class of unactivated alkenes.

Performance Comparison of Synthetic Routes

FeatureSimmons-Smith (Furukawa)Transition Metal-Catalyzed (Co)Kulinkovich + DeoxygenationIntramolecular Wurtz Coupling
Starting Material 1-Heptene1-HepteneHeptanoic acid ester2,4-Dihaloheptane
Key Reagents Et₂Zn, CH₂I₂CoBr₂, Dihaloalkane, ZnEtMgBr, Ti(OiPr)₄Na or Zn metal
Typical Yield Good to Excellent (70-90%)Good (60-80%)Moderate (40-60% over 2 steps)Poor to Moderate (Variable)
Stereoselectivity Stereospecific (retains alkene geometry)High diastereoselectivityGood cis-selectivity in cyclopropanationNon-selective
Operational Complexity Moderate (requires inert atmosphere)Moderate (requires inert atmosphere)High (two distinct reaction types)Moderate (requires reactive metal)
Safety Concerns Diethylzinc is pyrophoricDihaloalkanes are toxicGrignard reagents, pyrophoric Ti-alkoxidesReactive alkali metals
Scalability Good; flow chemistry adaptable[1]GoodModeratePoor due to low yields and side reactions[2]

Route 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[3] For unfunctionalized terminal alkenes like 1-heptene, the Furukawa modification , which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is particularly effective and offers better reproducibility than the classical zinc-copper couple.[4][5]

Causality of Experimental Choices & Mechanism

The reaction proceeds via the formation of an electrophilic zinc carbenoid species (EtZnCH₂I or IZnCH₂I). This carbenoid adds to the alkene in a concerted, stereospecific "butterfly" transition state, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[6] Since 1-heptene is achiral, the product will be a racemic mixture of the two enantiomers of 1-(pentan-2-yl)cyclopropane. The use of diethylzinc in a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) generates a more reactive carbenoid compared to the heterogeneous Zn-Cu couple, leading to higher yields for less activated alkenes.[7]

cluster_0 Simmons-Smith/Furukawa Mechanism Et2Zn Et₂Zn Carbenoid EtZnCH₂I Et2Zn->Carbenoid + CH₂I₂ CH2I2 CH₂I₂ TS Butterfly Transition State Carbenoid->TS Alkene 1-Heptene Alkene->TS Product 1-(pentan-2-yl)cyclopropane TS->Product Byproduct EtZnI TS->Byproduct

Caption: Mechanism of Furukawa-modified Simmons-Smith reaction.

Experimental Protocol: Cyclopropanation of 1-Heptene
  • Setup: A dry, nitrogen-flushed three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-heptene (1.0 equiv.) in anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of diethylzinc (1.5 equiv., typically 1.0 M in hexanes) is added dropwise to the stirred solution.

  • Carbenoid Formation: Diiodomethane (1.5 equiv.) is then added dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and may require cooling to maintain the temperature.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel, and the organic layer is washed sequentially with saturated NH₄Cl, saturated sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation or flash column chromatography to yield 1-(pentan-2-yl)cyclopropane.

Expected Yield: Based on similar unfunctionalized alkenes, yields are typically in the range of 70-90% .[5]

Route 2: Transition Metal-Catalyzed Diazo-Free Cyclopropanation

A significant drawback of many modern cyclopropanation methods is the reliance on hazardous and unstable diazo compounds. Recent advances have established cobalt-catalyzed methods that use safer dihaloalkanes as carbene precursors.[8] This approach is particularly effective for monosubstituted alkenes like 1-heptene.

Causality of Experimental Choices & Mechanism

This method involves the reductive coupling of a dihaloalkane (e.g., dibromomethane) in the presence of a cobalt catalyst and a stoichiometric reductant like zinc powder. The cobalt complex is believed to form a cobalt-carbene or carbenoid species, which then transfers the methylene group to the alkene.[9] This approach avoids the need to handle pyrophoric organozinc reagents like Et₂Zn directly, although it still requires an inert atmosphere. The reaction is often highly diastereoselective, and asymmetric versions using chiral ligands have been developed.[10]

cluster_1 Cobalt-Catalyzed Diazo-Free Cyclopropanation Co_cat Co(II) Catalyst Co_carbene [Co]=CH₂ Carbene Co_cat->Co_carbene Reductive Activation Zn_reductant Zn⁰ Zn_reductant->Co_carbene Reductive Activation ZnBr2 ZnBr₂ Zn_reductant->ZnBr2 Oxidation CH2Br2 CH₂Br₂ CH2Br2->Co_carbene Reductive Activation Product 1-(pentan-2-yl)cyclopropane Co_carbene->Product Carbene Transfer Alkene 1-Heptene Alkene->Product Carbene Transfer Product->Co_cat Catalyst Regeneration

Caption: Simplified workflow for Co-catalyzed cyclopropanation.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation of 1-Heptene
  • Setup: A glovebox is used to charge an oven-dried vial with a cobalt(II) catalyst (e.g., CoBr₂, 5 mol%) and zinc powder (3.0 equiv.).

  • Reagent Addition: Anhydrous solvent (e.g., THF) is added, followed by 1-heptene (1.0 equiv.) and dibromomethane (2.0 equiv.).

  • Reaction: The vial is sealed and stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 24 hours.

  • Workup: The reaction mixture is filtered through a pad of celite to remove zinc salts, and the filtrate is concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.

Expected Yield: For monosubstituted alkenes, yields are generally reported in the 60-80% range.[11]

Route 3: The Kulinkovich Reaction & Deoxygenation

The Kulinkovich reaction offers an indirect route to 1,2-dialkylcyclopropanes by first synthesizing a cyclopropanol from an ester.[12][13] For the target scaffold, this would involve reacting an ester of heptanoic acid with a Grignard reagent, followed by a deoxygenation step.

Causality of Experimental Choices & Mechanism

The reaction begins with the formation of a titanacyclopropane intermediate from a titanium(IV) alkoxide catalyst and at least two equivalents of a Grignard reagent (e.g., EtMgBr).[14] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[13] To obtain the final alkane scaffold, the resulting cyclopropanol must be deoxygenated, for which the Barton-McCombie deoxygenation is a classic and effective method.[15][16] This two-step sequence is more complex but provides access to cyclopropanes from readily available carboxylic acid derivatives. The Kulinkovich reaction itself often shows good cis-diastereoselectivity when forming 1,2-disubstituted cyclopropanols.[13]

cluster_2 Kulinkovich Reaction & Deoxygenation Workflow Ester Methyl Heptanoate Cyclopropanol 1-(pentan-1-yl)cyclopropan-1-ol Ester->Cyclopropanol Grignard EtMgBr Grignard->Cyclopropanol Ti_cat Ti(O*i*Pr)₄ (cat.) Ti_cat->Cyclopropanol Deoxygenation Barton-McCombie Deoxygenation Cyclopropanol->Deoxygenation Final_Product 1-(pentan-2-yl)cyclopropane Deoxygenation->Final_Product

Caption: Two-stage synthesis via the Kulinkovich reaction.

Experimental Protocol: Two-Step Synthesis

Step A: Kulinkovich Cyclopropanation

  • Setup: In an inert atmosphere, a solution of methyl heptanoate (1.0 equiv.) and titanium(IV) isopropoxide (0.2 equiv.) in anhydrous THF is prepared.

  • Reagent Addition: A solution of ethylmagnesium bromide (2.2 equiv., 3.0 M in ether) is added dropwise at room temperature.

  • Reaction & Workup: The mixture is stirred for 12 hours, then quenched with water. After extraction with ether and purification, 1-(pentan-1-yl)cyclopropan-1-ol is isolated. Expected Yield:~70-85% [17]

Step B: Barton-McCombie Deoxygenation

  • Thioester Formation: The cyclopropanol (1.0 equiv.) is converted to a thiocarbonyl derivative (e.g., a xanthate) by treatment with NaH, CS₂, and MeI.

  • Radical Reduction: The crude xanthate is heated in toluene with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN.

  • Workup & Purification: After completion, the solvent is removed, and the crude product is purified to remove tin byproducts, yielding the final cyclopropane. Expected Yield:~60-80%

Overall Expected Yield: The two-step sequence results in a moderate overall yield, typically in the 40-60% range.

Route 4: Intramolecular Wurtz-type Cyclization

A classical but less common approach is the intramolecular cyclization of a 1,3-dihaloalkane using a reducing metal, known as a Wurtz-type reaction.[1] This requires the prior synthesis of a suitable precursor, such as 2,4-dibromoheptane.

Causality of Experimental Choices & Mechanism

The mechanism is thought to involve either radical or organometallic intermediates.[18] The reaction of a 1,3-dihalide with sodium or zinc metal leads to the formation of a three-membered ring. While effective for simple cyclopropane synthesis, this method often suffers from low yields due to competing side reactions like elimination and intermolecular coupling.[2] Its main advantage is the use of relatively inexpensive reagents, but its lack of selectivity and poor yields for all but the simplest systems limit its modern application.

Experimental Protocol: Wurtz Cyclization
  • Precursor Synthesis: 2,4-Heptanediol is synthesized and then converted to 2,4-dibromoheptane using a reagent like PBr₃.

  • Cyclization: The 2,4-dibromoheptane is dissolved in a high-boiling ether solvent like dioxane and added slowly to a refluxing suspension of finely dispersed sodium metal.

  • Workup & Purification: After the reaction, the mixture is cooled, filtered to remove sodium bromide, and the product is isolated from the solvent by distillation.

Expected Yield: Highly variable, but often <40% .

Alternative Considered: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group.[3] However, this reaction is most efficient with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, where the reaction proceeds via a Michael-initiated ring closure (MIRC). For unactivated, electron-rich alkenes like 1-heptene, the reaction is generally not effective, making it an unsuitable choice for the synthesis of the target scaffold.

Conclusion and Recommendations

For the synthesis of 1-(pentan-2-yl)cyclopropane scaffolds, the Simmons-Smith reaction using the Furukawa modification stands out as the most efficient and reliable method . It is a single-step transformation from a readily available starting material (1-heptene) and consistently provides good to excellent yields. Its operational setup is standard for air-sensitive chemistry, and the methodology is scalable, with flow chemistry adaptations offering enhanced safety.[1]

The diazo-free, cobalt-catalyzed cyclopropanation is a strong modern alternative, offering comparable yields and avoiding the use of pyrophoric organozinc reagents and hazardous diazo compounds.[8] This method is particularly attractive for laboratories prioritizing safer chemical processes.

The Kulinkovich reaction followed by deoxygenation and the intramolecular Wurtz coupling are less direct and generally lower-yielding routes. They represent viable but more synthetically demanding pathways that are unlikely to be the first choice unless dictated by the availability of starting materials or the need to access specific intermediates.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including scale, cost, safety protocols, and available equipment. However, for general-purpose synthesis of this scaffold, the Furukawa-modified Simmons-Smith reaction provides the most robust and efficient solution.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a candidate compound are foundational to its pharmacological and toxicological assessment. This guide provides an in-depth, experience-driven comparison of analytical techniques for the cross-validation of data for a new class of compounds: 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropanes. Our focus is not merely on the "how" but the "why"—elucidating the synergistic power of a multi-pronged analytical approach to build a robust and trustworthy data package for regulatory submission and further development.

The inherent structural complexities of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane, featuring a strained cyclopropyl ring, a secondary pentyl group, and a bromomethyl moiety, necessitate a rigorous and orthogonal analytical strategy. No single technique can definitively elucidate the complete chemical picture. Instead, we rely on the convergence of data from multiple, independent methods to build a self-validating system of evidence. This principle of cross-validation is a cornerstone of good scientific practice and is in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Strategic Imperative of Orthogonal Analysis

Cross-validation in this context is the critical assessment of data from different analytical methods to ensure consistency and reliability.[5] By employing techniques that rely on different physicochemical principles, we can be more confident in the assigned structure and purity profile. For our target compound, we will leverage a suite of four core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.[6][7][8]

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Cross-Validation cluster_conclusion Data Convergence Synthesis Synthesis of 1-(Bromomethyl)- 1-(pentan-2-yl)cyclopropane NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Purified Compound MS Mass Spectrometry (EI, ESI, HRMS) Synthesis->MS Purified Compound HPLC HPLC (Purity & Impurity Profiling) Synthesis->HPLC Purified Compound FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR Purified Compound Validation Validated Structure & Purity NMR->Validation Structural Connectivity MS->Validation Molecular Weight & Formula HPLC->Validation Purity & Homogeneity FTIR->Validation Functional Groups

Caption: Workflow for the cross-validation of analytical data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[7] For our target compound, both ¹H and ¹³C NMR are indispensable, with 2D techniques like COSY and HSQC providing definitive assignments.

Expertise & Experience in Action: The highly shielded protons of the cyclopropane ring are expected to appear in a characteristic upfield region of the ¹H NMR spectrum, often with complex splitting patterns due to geminal and vicinal coupling.[9] The presence of the bromine atom will induce a downfield shift in the adjacent methylene protons. The diastereotopic nature of the methylene protons on the bromomethyl group, due to the chiral center at the 2-position of the pentyl group, is a key feature to anticipate and confirm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

  • 2D NMR (COSY & HSQC): Acquire using standard instrument parameters to establish proton-proton and proton-carbon correlations.

Technique Expected Observations for 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane Purpose
¹H NMR Complex multiplets in the upfield region (cyclopropane protons), a downfield signal for the CH₂Br protons, and characteristic signals for the pentyl group.Confirms the presence of key structural motifs and provides information on proton connectivity through coupling patterns.
¹³C NMR A quaternary carbon signal for the C1 of the cyclopropane, upfield signals for the other cyclopropane carbons, and a signal for the CH₂Br carbon. The pentyl group carbons will also be present.[10]Determines the number of unique carbon environments and confirms the carbon skeleton.
COSY Cross-peaks between coupled protons, for example, between the protons of the pentyl chain and between the cyclopropane protons.Establishes proton-proton connectivity within the molecule.
HSQC Correlation peaks between each proton and the carbon to which it is directly attached.Maps out the direct one-bond C-H connections, confirming assignments.

II. Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides the crucial data points of molecular weight and, with high-resolution instruments (HRMS), the elemental composition.[11] For a brominated compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature.[12]

Trustworthiness Through Isotopes: The presence of a single bromine atom will result in two molecular ion peaks (M and M+2) of nearly equal intensity.[12] This isotopic signature is a powerful diagnostic tool that significantly increases confidence in the presence of bromine in the molecule.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electron Impact (EI): Useful for volatile compounds and provides characteristic fragmentation patterns that can aid in structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for a broader range of compounds, often yielding a prominent molecular ion peak.

  • Mass Analyzer:

    • Quadrupole: For routine molecular weight determination.

    • Time-of-Flight (TOF) or Orbitrap: For high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Technique Expected Observations Purpose
Low-Resolution MS Molecular ion peaks at m/z corresponding to the molecular weight of the compound, with a characteristic M and M+2 pattern of approximately equal intensity.Confirms the molecular weight and the presence of one bromine atom.
High-Resolution MS (HRMS) An exact mass measurement that can be used to calculate the elemental formula with high accuracy.Provides definitive confirmation of the elemental composition.
Fragmentation Pattern (EI-MS) Characteristic fragments resulting from the loss of the bromine atom, cleavage of the pentyl group, or opening of the cyclopropane ring.Offers additional structural information that can be pieced together to support the proposed structure.

III. High-Performance Liquid Chromatography (HPLC): The Purity and Homogeneity Arbiter

HPLC is the workhorse for assessing the purity of a compound and for identifying and quantifying any impurities.[13][14] A well-developed HPLC method should be able to separate the main compound from any starting materials, by-products, or degradation products.[15][16]

A Self-Validating System: The development of a stability-indicating HPLC method is a critical step. By subjecting the compound to forced degradation conditions (acid, base, oxidation, heat, and light), we can demonstrate that the method is specific and can resolve the parent compound from any potential degradants.[15] This proactive approach ensures the method's robustness for future stability studies, as recommended by ICH guidelines.[2]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Parameter Acceptance Criteria (Typical) Purpose
Purity ≥ 95% (for early-stage development)To quantify the amount of the desired compound in the sample.
Peak Tailing Tailing factor ≤ 1.5Ensures good chromatographic peak shape for accurate integration.
Resolution Resolution between the main peak and any impurities > 1.5Demonstrates the method's ability to separate the compound of interest from other components.
Specificity (Forced Degradation) The main peak should be spectrally pure and resolved from all degradation peaks.Confirms that the method is stability-indicating.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7] While not as structurally informative as NMR, it serves as a quick and valuable check for the presence of key chemical bonds.

Authoritative Grounding: For cyclopropane derivatives, characteristic C-H stretching vibrations are typically observed around 3080-3000 cm⁻¹, and skeletal vibrations can be seen in the fingerprint region.[17][18] The presence of C-H bonds from the pentyl group will also be evident. The C-Br stretch is expected in the lower frequency region of the spectrum.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: The compound can be mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Purpose
Cyclopropyl C-H Stretch ~3080 - 3000Confirms the presence of the cyclopropane ring.
Alkyl C-H Stretch (Pentyl) ~2960 - 2850Confirms the presence of the saturated hydrocarbon chain.
CH₂ Deformation ~1465Indicates the presence of methylene groups.
C-Br Stretch ~650 - 550Supports the presence of the bromomethyl group.

Conclusion: A Symphony of Corroborating Evidence

The true power of this analytical approach lies not in the individual data points, but in their collective agreement. The NMR data provides the structural framework, the MS confirms the mass and elemental formula, the HPLC attests to the purity, and the FTIR corroborates the presence of key functional groups. When the data from these orthogonal techniques converge to tell the same story, we can have a high degree of confidence in the identity and quality of our novel 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane compound. This rigorous, cross-validated analytical package is the bedrock upon which successful drug development programs are built.

References

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Head-to-head comparison of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane with existing building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a head-to-head comparison of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane against standard building blocks. This document is structured for medicinal chemists and process scientists, focusing on the strategic utility of this motif in lead optimization.

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is well-documented, but the "Strategic Cyclopropyl" effect offers superior advantages in metabolic stability and conformational control. 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane (herein referred to as BPCP ) represents a "next-generation" building block. It combines the electrophilic utility of a bromomethyl group with a bulky, chiral lipophilic anchor (pentan-2-yl) fixed to a rigid cyclopropane core.

This guide compares BPCP against two industry standards:

  • Gem-Dimethyl Analogs: (e.g., 1-Bromo-2,2-dimethyl-3-methylheptane)

  • Simple Cyclopropylmethyl Bromide: (Lacking the C1-substitution)

Verdict: BPCP is the superior choice for hydrophobic pocket filling where metabolic stability (blocking


-oxidation) and precise vector orientation are critical.

Head-to-Head Comparison

The following table contrasts BPCP with its primary alternatives. Data is derived from structure-activity relationship (SAR) principles and calculated physicochemical profiles.

Table 1: Physicochemical & Functional Profile
FeatureBPCP (The Product) Gem-Dimethyl Analog Simple Cyclopropylmethyl Bromide
Structure 1,1-Disubstituted CyclopropaneAcyclic Quaternary CarbonMono-substituted Cyclopropane
Conformational Freedom Restricted (Fixed 60° angle)High (Rotatable bonds)Moderate (Ring is rigid, but C1 is unsubstituted)
Metabolic Stability High (Blocks

-hydride elimination)
Moderate (Susceptible to

-oxidation)
Moderate (Ring opening potential)
Lipophilicity (cLogP) ~3.8 (High hydrophobic occupancy)~3.9 (Similar, but "floppy")~1.2 (Too low for deep pockets)
Electrophilicity (SN2) Tunable (Sterically shielded)Slow (Neopentyl-like hindrance)Fast (High reactivity)
Chirality Yes (sec-pentyl center)Yes (if branched similarly)No
Primary Application Lock-and-Key fit for hydrophobic pocketsGeneral bulk additionLinker / Spacer
Mechanistic Insight: The Thorpe-Ingold Effect

BPCP leverages the Thorpe-Ingold effect (angle compression). The cyclopropane internal bond angle (~60°) forces the external substituents (the bromomethyl and pentan-2-yl groups) apart, expanding the external angle to >116°. This "locks" the pentan-2-yl group into a specific vector, reducing the entropic penalty upon binding to a protein target—a distinct advantage over the "floppy" gem-dimethyl analog.

Structural & Functional Logic (Visualization)

The following diagram illustrates the conformational space and strategic advantage of BPCP compared to linear and gem-dimethyl alternatives.

G cluster_0 Standard Building Blocks cluster_1 Precision Motif: BPCP node_A Linear Alkyl Halide (High Entropy, Low Specificity) node_Target Protein Hydrophobic Pocket (High Affinity Binding) node_A->node_Target High Entropic Penalty node_B Gem-Dimethyl Analog (Steric Bulk, Rotatable Bonds) node_B->node_Target Moderate Penalty node_C BPCP (1,1-Disubstituted Cyclopropane) node_D Fixed Vector Orientation (Thorpe-Ingold Effect) node_C->node_D Structural Constraint node_E Metabolic Shielding (Blocks CYP450 Access) node_C->node_E Electronic Effect node_D->node_Target Optimal Fit (Low Entropy Loss) node_E->node_Target Prolonged Half-life

Figure 1: Comparative analysis of binding entropy and metabolic stability mechanisms.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended for synthesizing and utilizing BPCP. These protocols address the specific challenge of neopentyl-like steric hindrance at the bromomethyl site.

Protocol A: Synthesis of BPCP (From Precursor)

Context: If the bromomethyl building block is not in stock, it is best synthesized from the corresponding alcohol.

  • Starting Material: 1-(Hydroxymethyl)-1-(pentan-2-yl)cyclopropane.

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.1 eq).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve alcohol and

      
       in DCM at 0°C under 
      
      
      
      .
    • Add

      
       portion-wise over 30 mins (Exothermic!).
      
    • Stir at 0°C for 1h, then warm to Room Temperature (RT) for 2h.

    • Critical Check: Monitor by TLC (Visualize with

      
      ; alcohol oxidizes, bromide does not).
      
    • Workup: Quench with sat.

      
      , extract with DCM, dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Note: The product is volatile; use low vacuum.

Protocol B: Coupling BPCP to an Amine (Drug Core)

Context: Installing the BPCP motif onto a secondary amine scaffold (e.g., a piperidine or pyrrolidine core).

  • Reagents: Secondary Amine Core (1.0 eq), BPCP (1.2 eq),

    
     (2.0 eq), KI (0.1 eq - Catalyst).
    
  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

  • Procedure:

    • Suspend amine and base in MeCN.

    • Add KI (essential for Finkelstein exchange to the more reactive iodide in situ).

    • Add BPCP dropwise.

    • Heat: Reflux (80°C) is required due to the steric hindrance of the 1,1-disubstitution. Stir for 12–16h.

    • Validation: LC-MS should show M+1 peak corresponding to the alkylated product.

    • Troubleshooting: If conversion is low (<50%), switch solvent to DMF and increase temp to 100°C, or use microwave irradiation (120°C, 30 mins).

Strategic Applications in Drug Discovery[1][2][3]

Case Study 1: GPCR Agonists (e.g., GPR119, CB1)
  • Challenge: Lipophilic agonists often suffer from high clearance due to labile alkyl chains.

  • Solution: Replacing a tert-butyl or iso-propyl group with the 1-(pentan-2-yl)cyclopropyl moiety maintains the necessary hydrophobic bulk (logP ~3.8) but introduces a "metabolic firewall." The cyclopropane ring prevents oxidation at the

    
    -position, and the steric bulk protects the 
    
    
    
    -positions.
Case Study 2: Kinase Inhibitors (Gatekeeper Residues)
  • Challenge: Achieving selectivity often requires accessing a hydrophobic back-pocket adjacent to the ATP binding site.

  • Solution: The rigid geometry of BPCP directs the pentyl chain into the hydrophobic pocket with a defined vector, potentially picking up specific hydrophobic interactions (e.g., with Val/Leu/Phe residues) that a flexible chain would miss due to entropic averaging.

Workflow Visualization: From Hit to Lead

Workflow cluster_eval Evaluation Phase start HTS Hit (Contains labile alkyl chain) step1 Bioisostere Scan (Gem-dimethyl vs. Cyclopropane) start->step1 step2 Synthesis of BPCP Analog (Protocol B) step1->step2 Select BPCP for Rigidity + Lipophilicity test1 Microsomal Stability (Target: t1/2 > 30 min) step2->test1 test2 Potency (IC50) (Target: < 10 nM) step2->test2 decision Lead Candidate Selected test1->decision Pass test2->decision Pass

Figure 2: Integration of BPCP into a standard Lead Optimization workflow.

References

  • Barnes-Seeman, D. (2012). "The structural and functional role of the cyclopropane ring in approved drugs." Journal of Medicinal Chemistry.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery."[1][2] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." (Comparative analysis of small rings). Angewandte Chemie International Edition.

  • Enamine Ltd. (2024). "Cyclopropane-based Building Blocks." (General catalog data for 1,1-disubstituted cyclopropanes).

  • Giri, R., et al. (2023). "Practical synthesis of cyclopropanes for drug discovery." Science.

Sources

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